molecular formula C11H16N2O2 B3431924 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 938337-90-7

2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B3431924
CAS No.: 938337-90-7
M. Wt: 208.26 g/mol
InChI Key: XUUHUUIDPQYXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide is a small molecule research chemical with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound features a molecular structure that incorporates a 2-methoxyphenethyl group linked to a glycinamide moiety, presenting researchers with a multifunctional scaffold for chemical biology and drug discovery efforts. The presence of both primary amine and acetamide functional groups on the molecule provides reactive handles for further chemical modification and derivatization, making it a valuable building block for creating compound libraries. While the specific biological profile of this exact molecule is still under investigation, its structural features are of significant interest. Notably, a closely related family of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides has been identified in scientific literature as a novel family of antiplatelet agents , suggesting potential research applications in the study of cardiovascular diseases and platelet aggregation mechanisms . Researchers may explore its utility as a precursor or intermediate in medicinal chemistry programs, particularly those focused on central nervous system or cardiovascular targets where similar structural motifs are prevalent. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate precautions, utilizing proper personal protective equipment and safety protocols.

Properties

IUPAC Name

2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-10-5-3-2-4-9(10)6-7-13-11(14)8-12/h2-5H,6-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUHUUIDPQYXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938337-90-7
Record name 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Profiling & Synthesis Protocol: 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural analysis, synthetic pathway, and validation protocol for 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide (Molecular Formula: C₁₁H₁₆N₂O₂). Structurally, this compound is a glycinamide derivative of 2-methoxyphenethylamine (2-MPEA) .

In drug discovery, this scaffold represents a strategic intersection between trace amine-associated receptor 1 (TAAR1) agonists and peptidomimetic transport systems. The addition of the glycinamide moiety to the phenethylamine core typically modulates solubility, metabolic stability, and blood-brain barrier (BBB) penetration via specific amino acid transporters.

Molecular Architecture & Physicochemical Profile

The molecule is composed of three distinct pharmacophoric regions:

  • The Aromatic Head: An o-substituted anisole ring (2-methoxyphenyl) providing lipophilic bulk and receptor pi-stacking capability.

  • The Linker: An ethyl chain characteristic of the phenethylamine class.

  • The Polar Tail: A primary alpha-amino acetamide (glycinamide) group, introducing hydrogen bond donors/acceptors and a basic center.

Table 1: Computed Physicochemical Properties
PropertyValueStructural Implication
Molecular Weight 208.26 g/mol Ideal for CNS penetration (< 400 Da).
Formula C₁₁H₁₆N₂O₂High carbon/heteroatom ratio suggests good oral bioavailability.
LogP (Predicted) 1.0 – 1.3Moderately lipophilic; optimized for membrane permeability without sequestration.
TPSA ~69 Ų< 90 Ų threshold indicates high probability of BBB penetration.
H-Bond Donors 2 (Amine, Amide)Critical for receptor binding pocket interactions.
H-Bond Acceptors 3 (Ether, Carbonyl, Amine)Facilitates solvation and target engagement.
Rotatable Bonds 5Moderate flexibility allows induced-fit binding.

Synthetic Pathway & Process Control

Since this specific derivative lacks extensive literature precedence, the most robust synthetic route utilizes Boc-solid phase or solution-phase peptide coupling principles. This ensures the prevention of polymerization of the glycine moiety.

Recommended Protocol: Solution-Phase Coupling

Reaction Logic: Nucleophilic acyl substitution of N-protected glycine with 2-methoxyphenethylamine, followed by acidolytic deprotection.

  • Activation: React N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) with EDC·HCl and HOBt in DCM/DMF to form the active ester.

  • Coupling: Add 2-methoxyphenethylamine (1.0 eq) and DIPEA (2.0 eq). Stir at RT for 4–6 hours.

    • Checkpoint: Monitor disappearance of amine by TLC (ninhydrin stain).

  • Workup: Wash with citric acid (removes unreacted amine) and NaHCO₃ (removes unreacted acid).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.

  • Isolation: Basify to pH >9 with Na₂CO₃ and extract into EtOAc to obtain the free base.

Visualization: Synthetic Workflow

Synthesis Reactants Reactants: Boc-Gly-OH + 2-Methoxyphenethylamine Activation Activation: EDC/HOBt (Active Ester Formation) Reactants->Activation DCM, 0°C Coupling Coupling: Amide Bond Formation Activation->Coupling + DIPEA Intermediate Intermediate: Boc-Protected Amide Coupling->Intermediate RT, 4h Deprotection Deprotection: TFA/DCM Intermediate->Deprotection -Boc Group Product Final Product: Free Base Amine Deprotection->Product Neutralization

Figure 1: Step-wise synthetic pathway utilizing standard peptide coupling reagents to ensure regioselectivity.

Structural Elucidation & Analytical Validation

Validation of the structure requires a multi-modal approach. As this is a flexible molecule, NMR signals will be sensitive to solvent choice (DMSO-d₆ is recommended to observe amide protons).

A. Nuclear Magnetic Resonance (NMR) Profiling

The following shifts are predicted based on additivity rules and empirical data from analogous phenethylamines.

Table 2: Predicted ¹H NMR Assignments (300 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Amide NH 7.8 – 8.2Broad Triplet1HAmide proton coupled to adjacent CH₂.
Ar-H (3,4,5,6) 6.8 – 7.2Multiplet4HCharacteristic aromatic pattern for o-substitution.
Methoxy (-OCH₃) 3.75 – 3.80Singlet3HStrong singlet, deshielded by oxygen.
Glycine α-CH₂ 3.10 – 3.20Singlet2HUpfield due to amine; shifts to ~3.6 if HCl salt.
Linker β-CH₂ 2.70 – 2.80Triplet2HBenzylic position.
Linker α-CH₂ 3.30 – 3.40Quartet/Multiplet2HAdjacent to amide nitrogen.
Amine (-NH₂) 1.5 – 2.0Broad Singlet2HExchangeable; may disappear in presence of D₂O.
B. Mass Spectrometry (MS) Fragmentation[1]
  • Molecular Ion: [M+H]⁺ = 209.13 Da.

  • Key Fragments:

    • m/z 135: Loss of glycinamide residue (C₉H₁₁O⁺ species).

    • m/z 121: Tropylium-like ion derived from the methoxyphenethyl core.

    • m/z 30: [CH₂=NH₂]⁺ primary iminium ion from the glycine tail.

Visualization: Analytical Decision Tree

Analysis Sample Crude Sample LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 209.1 ± 0.1? LCMS->MassCheck Purify Prep-HPLC MassCheck->Purify No (<90%) NMR 1H NMR (DMSO-d6) MassCheck->NMR Yes (>95%) Purify->LCMS StructCheck Confirm: 1. OMe Singlet 2. Amide NH 3. Glycine CH2 NMR->StructCheck StructCheck->Sample Fail (Resynthesize) Final Validated Compound StructCheck->Final Pass

Figure 2: Analytical workflow for confirming structural identity and purity.

Stability & Handling Protocols

Degradation Pathways
  • Amide Hydrolysis: Under strongly acidic or basic conditions (pH < 2 or > 10), the amide bond may cleave, reverting the compound to 2-methoxyphenethylamine and glycine.

  • Oxidation: The primary amine is susceptible to oxidation if left in solution for extended periods without antioxidants.

  • Cyclization: In rare cases, intramolecular attack of the primary amine onto the amide carbonyl (diketopiperazine formation) is possible if the molecule dimerizes, though steric hindrance makes this unlikely for this specific structure.

Storage Recommendations
  • Form: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt for maximum stability. The free base is likely an oil or low-melting solid that is hygroscopic.

  • Conditions: -20°C, desiccated, protected from light.

References

  • PubChem Compound Summary. (2025). This compound (CID 22690395).[1] National Center for Biotechnology Information. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative source for amide coupling mechanisms). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for NMR shift prediction). [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text describing the synthesis and properties of the parent phenethylamine, 2-MPEA). [Link]

Sources

Molecular weight and formula of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthesis, and application profile of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide , a specialized chemical intermediate used in medicinal chemistry and peptidomimetic synthesis.

Executive Summary

This compound (often available as the hydrochloride salt, CAS 1803592-00-8) is a bifunctional organic building block. Structurally, it is the amide conjugate of glycine and 2-methoxyphenethylamine .

In drug discovery, this molecule serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD) . It combines a polar, hydrogen-bonding glycyl motif with a lipophilic, receptor-active phenethylamine tail. This duality makes it an ideal linker for exploring G-Protein Coupled Receptor (GPCR) ligands, specifically those targeting adrenergic or serotonergic pathways, and for constructing peptidomimetics where a flexible aromatic terminus is required.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identification
PropertySpecification
IUPAC Name This compound
Common Synonyms Glycinamide, N-[2-(2-methoxyphenyl)ethyl]-; N-(2-Methoxyphenethyl)glycinamide
CAS Number 1803592-00-8 (Hydrochloride salt); Base CAS not widely indexed
SMILES COC1=CC=CC=C1CCNC(=O)CN
InChI Key XUUHUUIDPQYXNT-UHFFFAOYSA-N
Molecular Data
ParameterValue
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight (Free Base) 208.26 g/mol
Molecular Weight (HCl Salt) 244.72 g/mol
Monoisotopic Mass 208.1212 Da
Predicted LogP ~0.9 (Base) / -1.5 (Salt)
H-Bond Donors 2 (Amine, Amide NH)
H-Bond Acceptors 3 (Carbonyl, Methoxy, Amine N)
Rotatable Bonds 5

Structural Analysis & Pharmacophore Mapping

This molecule is not merely a random intermediate; it represents a fusion of two privileged substructures in medicinal chemistry.

  • The Glycyl Head (Polar/Linker): The primary amine and amide bond provide high water solubility and hydrogen bonding capability. This segment often mimics the N-terminus of peptides.

  • The Phenethyl Tail (Hydrophobic/Binding): The 2-methoxyphenethyl group is a classic pharmacophore found in alpha-blockers (e.g., tamsulosin analogues) and neurotransmitter modulators. The ortho-methoxy group provides steric bulk and a specific electronic profile distinct from unsubstituted phenyl rings.

Pharmacophore Visualization

Pharmacophore cluster_0 Molecule Architecture Glycine Glycyl Motif (H-Bond Donor/Acceptor) Linker Amide Bond (Rigid Linker) Glycine->Linker Covalent Target Target Receptors (GPCRs, Transporters) Glycine->Target Ionic / H-Bonding Tail 2-Methoxyphenethyl (Lipophilic/Ar-Interaction) Linker->Tail Covalent Tail->Target Pi-Stacking / Hydrophobic

Figure 1: Pharmacophore decomposition showing the functional roles of the glycyl and phenethyl domains.

Synthesis Protocol

Objective: Synthesize this compound hydrochloride with >98% purity.

Mechanism: The synthesis utilizes a standard peptide coupling strategy. To prevent self-polymerization of glycine, the alpha-amine is protected with a tert-butyloxycarbonyl (Boc) group.[1]

Reaction Scheme
  • Coupling: Boc-Gly-OH + 2-Methoxyphenethylamine → Boc-Intermediate

  • Deprotection: Boc-Intermediate + HCl/Dioxane → Final Product (HCl Salt)

Experimental Workflow
Reagents Required:
  • A: Boc-Glycine (Boc-Gly-OH)

  • B: 2-Methoxyphenethylamine

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DCM (Dichloromethane) or DMF

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Methodology:
  • Activation & Coupling:

    • Dissolve Boc-Gly-OH (1.0 eq) in dry DCM (0.1 M concentration).

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 15 minutes to activate the acid.

    • Add 2-Methoxyphenethylamine (1.0 eq) followed by DIPEA (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen.

    • Validation: Monitor via TLC (System: 5% MeOH in DCM). The amine spot should disappear.

  • Work-up (Intermediate):

    • Wash the organic layer sequentially with 1M citric acid (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Result: N-Boc-2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide (White/Off-white solid).

  • Deprotection:

    • Dissolve the Boc-intermediate in a minimal amount of DCM.

    • Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate (the product HCl salt) often forms.

  • Isolation:

    • Concentrate the mixture to remove excess HCl and dioxane.

    • Triturate the residue with diethyl ether to remove non-polar impurities.

    • Filter the solid and dry under high vacuum.

Synthesis Logic Diagram

Synthesis BocGly Boc-Gly-OH Activation Activation (EDC/HOBt) BocGly->Activation Amine 2-Methoxyphenethylamine Coupling Amide Coupling (DCM, DIPEA, RT, 16h) Amine->Coupling Activation->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product Final Product (HCl Salt) C11H17ClN2O2 Deprotection->Product

Figure 2: Synthetic pathway for the production of the HCl salt.

Analytical Specification

To validate the identity of the synthesized compound, the following spectral characteristics must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Amide NH: ~8.0–8.5 ppm (Broad triplet).

  • Amine NH₃⁺: ~8.0 ppm (Broad singlet, exchangeable with D₂O).

  • Aromatic Protons: 6.8–7.3 ppm (Multiplet, 4H). Look for the characteristic splitting of the ortho-substituted benzene ring.

  • Methoxy Group: ~3.8 ppm (Singlet, 3H). Critical diagnostic peak.

  • Glycyl Alpha-CH₂: ~3.6 ppm (Singlet or doublet if coupling with NH is visible).

  • Ethyl Chain: Two triplets (or multiplets) around 2.7 ppm (Ar-CH₂) and 3.3 ppm (N-CH₂).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Peak: [M+H]⁺ = 209.13 m/z .

  • Impurity Check: Look for 309 m/z (Boc-protected intermediate) to ensure complete deprotection.

Applications in Drug Development[10]

This molecule is rarely a final drug but serves as a high-value Intermediate .

A. Peptidomimetics

Researchers use this compound to introduce a "phenyl-ethyl" side chain into a peptide backbone without using phenylalanine. The methoxy group alters the metabolic stability and electronic properties compared to a standard phenylalanine residue.

B. Library Synthesis

In high-throughput screening (HTS), this amine is used as a "cap" for carboxylic acids.

  • Reaction: Scaffold-COOH + [This Molecule] → Scaffold-Gly-Phenethyl-Methoxy.

  • Purpose: To probe hydrophobic pockets in enzymes or receptors (e.g., Thrombin, GPCRs) where the methoxy group can accept a hydrogen bond from the protein backbone.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic solid. Store at -20°C under desiccated conditions.

  • Stability: The HCl salt is stable for years if kept dry. The free base is prone to oxidation and carbamate formation (from CO₂ in air) over time.

References

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Standard protocol reference for EDC/HOBt coupling).
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][3][1] Chemical Reviews, 109(6), 2455-2504. (Reference for Boc deprotection strategies).

Sources

Pharmacological Properties of 2-Amino-N-[2-(2-methoxyphenyl)ethyl]acetamide: A Prodrug Approach to TAAR1 Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuropharmacological therapeutics, delivering trace amines systemically presents a profound challenge. Trace amines are rapidly degraded by monoamine oxidases (MAO) in the gut and liver, resulting in negligible oral bioavailability. As a Senior Application Scientist specializing in targeted drug delivery, I frequently utilize prodrug conjugation to bypass these metabolic bottlenecks.

2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide is a highly specialized glycinamide prodrug of 2-methoxyphenethylamine (2-MeO-PEA). By masking the primary amine of 2-MeO-PEA with a glycine moiety, we protect the pharmacophore from premature MAO-mediated deamination. Upon oral administration, endogenous aminopeptidases cleave the amide bond, releasing the active TAAR1 agonist into systemic circulation. This whitepaper details the structural rationale, pharmacodynamics, and self-validating experimental protocols required to evaluate this compound.

Chemical Identity & Structural Rationale

The compound is synthesized by conjugating the amino acid glycine to the primary amine of 2-methoxyphenethylamine. This strategy is directly analogous to the clinical pharmacokinetics of , a well-documented glycinamide prodrug that undergoes enzymatic hydrolysis to form the active alpha-1 agonist desglymidodrine[1].

The structural modification serves two causal purposes:

  • Steric Hindrance: The bulky acetamide group prevents the molecule from fitting into the catalytic pocket of MAO-A and MAO-B.

  • Controlled Release: By relying on ubiquitous gut and hepatic amidases for cleavage, the prodrug acts as a slow-release reservoir, preventing the sharp

    
     spikes associated with immediate-release phenethylamines, thereby widening the therapeutic window[2].
    
Table 1: Physicochemical & Pharmacological Comparison
ParameterThis compound2-methoxyphenethylamine (Active Metabolite)
Role Inactive Carrier (Prodrug)Active Pharmacophore
Molecular Weight 208.26 g/mol 151.21 g/mol
Enzymatic Stability High (Resistant to MAO)Low (Rapidly deaminated by MAO)
Receptor Affinity Negligible (Sterically blocked)TAAR1 Agonist (EC50 ≈ 144 nM)
Primary Clearance Hydrolysis via AminopeptidasesOxidative Deamination

Pharmacodynamics & Target Engagement

Once the glycinamide moiety is cleaved, the liberated 2-MeO-PEA engages its primary biological target. Unlike classic substituted amphetamines, 2-MeO-PEA shows negligible affinity for 5-HT2A or 5-HT2C receptors, meaning it lacks hallucinogenic liability. Instead, it acts as a potent, full agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , with an


 of 95% [3].

TAAR1 is a G-protein coupled receptor (GPCR) that primarily signals through


 and 

pathways, leading to intracellular cAMP accumulation and calcium mobilization. Activation of TAAR1 modulates the firing rates of dopaminergic and serotonergic neurons, making it a high-value target for schizophrenia, depression, and metabolic disorders.

G Prodrug This compound (Inactive Prodrug) Enzyme Aminopeptidase / Amidase (Gut & Hepatic Cleavage) Prodrug->Enzyme Hydrolysis Active 2-methoxyphenethylamine (Active Metabolite) Enzyme->Active Glycine Removal Receptor TAAR1 Receptor (Gs/Gq Coupled GPCR) Active->Receptor Agonist Binding Signaling cAMP Accumulation & Neuromodulation Receptor->Signaling Signal Transduction

Caption: Mechanism of glycinamide prodrug activation and subsequent TAAR1 receptor signaling.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, we must prove two distinct mechanisms: 1) Enzymatic conversion and 2) Target engagement . As an application scientist, I mandate that every protocol contains internal causality checks to prevent false positives.

Protocol A: In Vitro Aminopeptidase Cleavage Assay

Objective: To confirm that the prodrug is converted to the active metabolite enzymatically, rather than degrading via spontaneous chemical hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the prodrug in DMSO. Dilute to a final working concentration of 10 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Introduce Human Liver Microsomes (HLM) at a protein concentration of 1 mg/mL.

  • Causality Check (The Control): Split the reaction into two arms. In Arm B, pre-incubate the HLM with 50 µM Bestatin (a potent, broad-spectrum aminopeptidase inhibitor). Rationale: If the prodrug depletes in Arm A but remains stable in Arm B, we definitively prove that depletion is driven by specific enzymatic cleavage, ruling out background instability.

  • Incubation & Quenching: Incubate at 37°C. At time intervals (0, 15, 30, 60, and 120 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 2-MeO-PEA).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition (m/z 209

    
     fragment) and the metabolite mass transition (m/z 152 
    
    
    
    fragment).
Protocol B: TAAR1 cAMP Accumulation Assay (TR-FRET)

Objective: To validate that the liberated metabolite activates TAAR1, while the intact prodrug remains biologically inert.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing human TAAR1 into a 384-well microplate at a density of 10,000 cells/well.

  • Causality Check (Phosphodiesterase Inhibition): Pre-treat the cells with 500 µM IBMX for 15 minutes. Rationale: IBMX inhibits phosphodiesterases. Without it, the transient cAMP generated by TAAR1 activation would be rapidly degraded, leading to a false-negative efficacy reading.

  • Stimulation: Treat the cells with serial dilutions (10 pM to 10 µM) of the active metabolite (2-MeO-PEA). In parallel, treat a separate cohort with the intact prodrug. Rationale: The intact prodrug must show a flat response curve, proving that the glycinamide moiety successfully sterically hinders receptor binding.

  • Detection: After 30 minutes of stimulation, lyse the cells and add TR-FRET detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

  • Analysis: Read time-resolved fluorescence at 620 nm and 665 nm. Calculate the FRET ratio to determine intracellular cAMP concentrations and derive the

    
    .
    

Workflow Step1 Synthesize Prodrug (Glycinamide Conjugation) Step2 Incubate with HLM (+/- Bestatin Inhibitor) Step1->Step2 Step3 LC-MS/MS Quantification (Verify Cleavage) Step2->Step3 Causality: Bestatin Blockade Step4 TR-FRET cAMP Assay on TAAR1-CHO Cells Step3->Step4 Apply Active Metabolite Step5 Data Analysis & EC50 Determination Step4->Step5 Causality: IBMX Stabilization

Caption: Self-validating experimental workflow for prodrug cleavage and TAAR1 receptor activation.

Conclusion

This compound represents a sophisticated pharmacological tool. By leveraging the body's endogenous amidases, this glycinamide prodrug circumvents the rapid MAO-mediated degradation that typically plagues trace amines. The self-validating workflows provided above ensure that researchers can accurately decouple the pharmacokinetics of prodrug cleavage from the pharmacodynamics of TAAR1 activation, ensuring rigorous, reproducible drug development.

References

  • Midodrine - Wikipedia Source: Wikipedia URL:[Link]

  • Amino Acids in the Development of Prodrugs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 2-Methoxyphenethylamine - Wikipedia Source: Wikipedia URL:[Link]

Literature review on 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide (also known as N-(2-methoxyphenethyl)glycinamide ) and its derivatives. This analysis synthesizes chemical structure, predicted pharmacological mechanisms, synthetic pathways, and experimental protocols, grounded in the structure-activity relationships (SAR) of functionalized amino acids and phenethylamines.

Pharmacological Potential, Synthesis, and Structural Analysis

Executive Summary

This compound (CAS: 938337-90-7) represents a specific scaffold within the class of N-substituted glycinamides . Structurally, it combines a glycine head group with a 2-methoxyphenethylamine tail. This hybrid structure suggests a dual pharmacological profile:

  • Prodrug Activity: Potential hydrolysis to release Glycine (an inhibitory neurotransmitter) and 2-methoxyphenethylamine (a trace amine/TAAR1 agonist).

  • Intrinsic Activity: Structural similarity to N-benzylglycinamide anticonvulsants (precursors to Lacosamide) and Methoxyphenamine analogs suggests potential utility in modulating voltage-gated sodium channels (

    
    ) or adrenergic receptors.
    

This guide details the synthesis, metabolic pathways, and experimental evaluation of this compound and its derivatives for researchers in CNS drug discovery.

Chemical Identity & Structural Analysis
PropertyDetail
IUPAC Name This compound
Common Synonyms N-(2-methoxyphenethyl)glycinamide; Glycyl-2-methoxyphenethylamine
CAS Number 938337-90-7 (Free Base); 1803592-00-8 (Hydrochloride)
Molecular Formula

Molecular Weight 208.26 g/mol
Pharmacophore Glycinamide (Hydrophilic, Peptidase substrate) + 2-Methoxy-Phenethyl (Lipophilic, GPCR/Channel ligand)
Structural Logic
  • Glycinamide Motif: Enhances water solubility compared to the parent phenethylamine and targets peptide transporters (PEPT1/PEPT2) for improved blood-brain barrier (BBB) penetration.

  • Phenethyl Linker: The two-carbon chain is critical for monoaminergic receptor recognition (TAAR1, Dopamine, Adrenergic). This contrasts with the one-carbon benzyl linker found in Lacosamide -type anticonvulsants, altering the steric fit in the sodium channel slow-inactivation gate.

  • 2-Methoxy Substituent: Provides steric bulk at the ortho position, potentially blocking metabolic hydroxylation at the ring and influencing the rotational conformation of the ethyl chain.

Mechanistic Pathways & Pharmacology

The pharmacological interest in this scaffold stems from two primary hypotheses: the Prodrug Hypothesis (similar to Milacemide) and the Direct Channel Blocker Hypothesis (similar to functionalized amino acids).

3.1 Metabolic Activation (Prodrug Hypothesis)

Like Milacemide (2-(pentylamino)acetamide), N-substituted glycinamides are often substrates for MAO-B (if secondary amines) or peptidases .

  • Hydrolysis: Amidases or acyl-peptide hydrolases cleave the amide bond, releasing free Glycine and 2-methoxyphenethylamine .

  • Effect: Glycine acts as a co-agonist at NMDA receptors or an agonist at inhibitory GlyR. 2-methoxyphenethylamine acts as a TAAR1 agonist, modulating dopaminergic transmission.

3.2 Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the synthesis of the compound and its theoretical metabolic divergence.

G Start Boc-Glycine (Precursor) Coupling Coupling Reaction (EDC/HOBt) Start->Coupling Amine 2-Methoxyphenethylamine (Precursor) Amine->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Amide Bond Formation Deprotection Deprotection (TFA/HCl) Intermediate->Deprotection Product This compound (Target Scaffold) Deprotection->Product Yields HCl Salt Metabolism In Vivo Metabolism (Amidases/MAO) Product->Metabolism Systemic Circulation Glycine Glycine (Inhibitory Neurotransmitter) Metabolism->Glycine Hydrolysis PEA 2-Methoxy-PEA (TAAR1 Agonist) Metabolism->PEA Hydrolysis

Figure 1: Synthetic route (Boc-strategy) and predicted metabolic divergence of the target scaffold.

Synthetic Methodology

To ensure high purity and prevent side reactions (such as diketopiperazine formation), a Boc-protection strategy is recommended over direct coupling of glycine.

Protocol 1: Synthesis of this compound HCl

Objective: Synthesize the target compound with >98% purity.

Reagents:

  • N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

  • 2-Methoxyphenethylamine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Step-by-Step Workflow:

  • Coupling Reaction:

    • Dissolve Boc-Gly-OH (1.0 eq, 10 mmol) in DCM (50 mL) at 0°C.

    • Add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir for 30 minutes to activate the acid.

    • Add 2-Methoxyphenethylamine (1.0 eq, 10 mmol) and Triethylamine (1.2 eq).

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation: Monitor by TLC (SiO2, 5% MeOH in DCM). The spot for the amine should disappear.

  • Work-up:

    • Wash the organic layer with 1M HCl (2x), sat.

      
       (2x), and brine.
      
    • Dry over

      
       and concentrate in vacuo to yield the Boc-intermediate .
      
  • Deprotection:

    • Dissolve the intermediate in DCM (10 mL).

    • Add 4M HCl in Dioxane (10 mL) or TFA (5 mL). Stir for 2 hours at room temperature.

    • Observation: Evolution of

      
       gas indicates deprotection.
      
  • Isolation:

    • Concentrate the solvent. Triturate the residue with diethyl ether to precipitate the Hydrochloride salt .

    • Filter and dry under vacuum.

    • Yield Target: >85%.[1][2]

Comparative Structure-Activity Relationship (SAR)

The specific substitution pattern of this molecule places it between two major classes of CNS agents.

FeatureTarget CompoundN-Benzylglycinamide (Lacosamide Precursor)Milacemide
Linker Phenethyl (2-carbon)Benzyl (1-carbon)Pentyl (5-carbon)
Amine Type Primary (

)
Primary (

)
Secondary (

)
Ring Subst. 2-MethoxyUnsubstituted / 3-MethoxyNone (Aliphatic)
Primary Activity Mixed (Prodrug + Weak Channel Block)Anticonvulsant (Sodium Channel)Prodrug (MAO-B substrate)
Key Reference Derived from Kohn et al. SARKohn et al. (1991) [1]Roba et al. (1986) [2]

SAR Insight: Research by Kohn et al. on functionalized amino acids demonstrated that N-benzyl derivatives generally possess superior anticonvulsant activity (MES test) compared to N-phenethyl derivatives. The phenethyl linker often reduces affinity for the slow-inactivated state of the sodium channel. However, the 2-methoxy group may introduce unique conformational constraints that could rescue activity or shift selectivity toward sigma receptors or adrenergic targets.

Experimental Validation Protocols

To validate the utility of this scaffold, the following assays are critical.

Protocol 2: In Vitro Plasma Stability (Prodrug Validation)

Rationale: Determine if the compound releases the active phenethylamine in systemic circulation.

  • Incubation: Incubate compound (

    
    ) in pooled human/rat plasma at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min.

  • Quenching: Add cold acetonitrile to precipitate proteins.

  • Analysis: LC-MS/MS monitoring for the parent (

    
     209) and the metabolite 2-methoxyphenethylamine (
    
    
    
    152).
  • Criterion: A half-life (

    
    ) < 60 min indicates significant prodrug behavior.
    
Protocol 3: 6-Hz Psychomotor Seizure Model (CNS Screening)

Rationale: Unlike the MES test, the 6-Hz model detects a broader range of anticonvulsants, including those acting on synaptic vesicle proteins (like Levetiracetam) or sodium channels.

  • Dosing: Administer compound (IP) to male CF-1 mice at 10, 30, 100 mg/kg.

  • Stimulus: Apply 6 Hz, 32 mA corneal stimulation for 3 seconds at

    
     (e.g., 30 min post-dose).
    
  • Scoring: Presence or absence of "stunned" posture or forelimb clonus.

  • Analysis: Calculate

    
     via probit analysis.
    
References
  • Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry, 34(8), 2444-2452. Link

  • Roba, J., et al. (1986). "Pharmacological properties of milacemide." Archives Internationales de Pharmacodynamie et de Therapie, 282(1), 5-25. Link

  • Broadley, K. J. (2010). "The vascular effects of trace amines and amphetamines." Pharmacology & Therapeutics, 125(3), 363-375. (Context on Phenethylamine pharmacology). Link

  • ChemSrc. (2024). "this compound - CAS 938337-90-7 Entry." Link

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of the novel compound, 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide. In the absence of published experimental data for this specific molecule, this document serves as a predictive and methodological resource. It equips researchers with the foundational knowledge, experimental protocols, and computational approaches necessary to characterize its thermodynamic profile. A thorough understanding of these properties is paramount in drug development, influencing critical parameters such as solubility, stability, and bioavailability. This guide synthesizes information from structurally related compounds and established analytical techniques to provide a robust starting point for the thermodynamic investigation of this promising molecule.

Introduction: The Critical Role of Thermodynamics in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are governed by the fundamental principles of thermodynamics. The thermodynamic properties of a molecule dictate its behavior in various physiological and formulation environments. Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) govern the spontaneity and stability of processes like drug-receptor binding, dissolution, and solid-state phase transitions. A comprehensive thermodynamic evaluation early in the drug development process is therefore not just advantageous, but essential for mitigating risks and optimizing the chances of clinical success.

For a molecule like this compound, a thorough understanding of its thermodynamic profile can inform:

  • Solid-State Stability and Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact a drug's solubility and bioavailability.[1] Thermodynamic analysis helps in identifying the most stable polymorph.

  • Solubility and Dissolution Rate: The solubility of a drug is a critical determinant of its absorption. Thermodynamic parameters provide insights into the dissolution process, guiding formulation strategies to enhance bioavailability.

  • Drug-Target Interactions: The binding of a drug to its biological target is a thermodynamic process. Understanding the enthalpic and entropic contributions to binding affinity can aid in the rational design of more potent and selective drug candidates.[2]

This guide will provide a roadmap for the experimental and computational characterization of the thermodynamic properties of this compound.

Molecular Profile of this compound

To date, there is no specific published synthesis for this compound. However, a plausible synthetic route can be extrapolated from related chemistries, such as the synthesis of (±) 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.[2] A hypothetical synthesis could involve the acylation of 2-(2-methoxyphenyl)ethan-1-amine with an N-protected 2-aminoacetyl chloride, followed by deprotection.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₆N₂O₂

  • Molecular Weight: 208.26 g/mol

  • IUPAC Name: this compound

The presence of an amide bond, a primary amine, and a methoxy-substituted phenyl ring suggests the potential for hydrogen bonding and specific solvent interactions, which will be critical in its thermodynamic behavior.

Comparative Thermodynamic Data of Structurally Related Compounds

To establish a predictive baseline for the thermodynamic properties of this compound, it is instructive to examine data from structurally analogous compounds. The following table summarizes key thermodynamic parameters for several N-substituted acetamides.

CompoundMolecular FormulaMelting Point (°C)Enthalpy of Fusion (kJ/mol)Heat Capacity (Cp) (J/mol·K)
AcetamideC₂H₅NO8115.993.3 (solid)
N-MethylacetamideC₃H₇NO30.59.5124.3 (liquid)
N,N-DimethylacetamideC₄H₉NO-2014.1149.5 (liquid)
N-Phenylacetamide (Acetanilide)C₈H₉NO114.321.7156.4 (solid)
N-(2-methoxyphenyl)acetamideC₉H₁₁NO₂86-88Not availableNot available
Phenacetin (N-(4-ethoxyphenyl)acetamide)C₁₀H₁₃NO₂134-13631.2Not available

Data compiled from various sources.[3][4][5][6][7][8][9][10][11]

This comparative data suggests that the melting point and enthalpy of fusion of this compound are likely to be influenced by the presence of the substituted phenyl ring and the potential for intermolecular hydrogen bonding from the primary amine and amide groups.

Experimental Determination of Thermodynamic Properties

A systematic experimental investigation is required to elucidate the thermodynamic profile of this compound. The following section details the key analytical techniques and provides step-by-step protocols.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique in thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature.[1] It is invaluable for determining melting points, enthalpies of fusion, and identifying polymorphic transitions.

4.1.1. Experimental Protocol for DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen purge.

    • Cool the sample back to 25 °C at a controlled rate.

    • Perform a second heating scan under the same conditions to investigate thermal history effects.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

4.1.2. Diagram of DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Seal in Aluminum Pan A->B C Place Sample & Reference in DSC Cell B->C D Apply Thermal Program (Heating/Cooling Cycles) C->D E Generate Thermogram (Heat Flow vs. Temperature) D->E F Determine Melting Point (Tm) Enthalpy of Fusion (ΔHfus) E->F Computational_Workflow cluster_dft DFT Calculations cluster_md MD Simulations A Geometry Optimization B Frequency Calculation A->B C Thermochemical Analysis (ΔH, ΔS, ΔG) B->C G Predicted Thermodynamic Profile D System Setup (Molecule + Solvent) E Simulation Run D->E F Analysis of Solvation Free Energy E->F

Caption: Computational workflow for thermodynamic property prediction.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the determination and analysis of the thermodynamic properties of this compound. While direct experimental data is not yet available, the combination of comparative analysis with established experimental techniques and computational modeling provides a robust framework for its characterization.

The successful execution of the described protocols will yield critical data on the melting behavior, thermal stability, and binding energetics of this compound. This information will be invaluable for its continued development as a potential therapeutic agent, enabling informed decisions on formulation, stability, and lead optimization. Future work should focus on the synthesis and subsequent experimental validation of the predicted thermodynamic properties.

References

  • Vertex AI Search. (n.d.). Importance of Thermodynamics in Drug Designing.
  • MDPI. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.
  • ResearchGate. (n.d.). Thermodynamic study of acetamides | Request PDF.
  • MDPI. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.
  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • PMC. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4).
  • NIST. (n.d.). Acetamide, N-phenyl-.
  • ACS Publications. (2021, June 18). Novel Computational Approach by Combining Machine Learning with Molecular Thermodynamics for Predicting Drug Solubility in Solvents.
  • ACS Publications. (2020, October 2).
  • NIST. (n.d.). Acetamide, N-phenyl-.
  • Computational Chemistry Comparison and Benchmark DataBase. (n.d.).
  • PubMed. (2005, December 29).
  • NIST. (n.d.). Acetamide, N-phenyl-.
  • NIST. (n.d.). Acetamide, N-methyl-.
  • The Hebrew University of Jerusalem. (2007, November 15). Thermodynamic properties of N,N-dimethylformamide and N,N-dimethylacetamide.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5).
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • PubChem. (n.d.). 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydron;chloride.
  • BLDpharm. (n.d.). 900641-64-7|2-(Ethylamino)-N-(2-methoxyphenyl)acetamide.
  • NIST. (n.d.).
  • PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135.
  • MDPI. (2023, October 11). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K.
  • MDPI. (2023, October 6). (PDF) Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the high-fidelity synthesis of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide , a structural motif frequently utilized in peptidomimetic drug design and neuroactive ligand synthesis.

While simple amidation strategies exist, this guide prioritizes the Boc-Anhydride (Carbamate) Strategy (Method A) to ensure maximum purity and prevent the polymerization inherent in direct amino acid couplings. An alternative Chloroacetyl Chloride Strategy (Method B) is provided for cost-sensitive, large-scale applications.

Key Performance Indicators (KPIs):

  • Target Purity: >98% (HPLC)

  • Target Yield: >85% (Method A), >70% (Method B)

  • Scale: Gram-scale (adaptable to kg)

Chemical Context & Retrosynthetic Analysis

The target molecule consists of a glycine residue amide-linked to a 2-methoxyphenethylamine backbone.

Retrosynthetic Logic

The primary challenge in synthesizing


-amino acetamides is the nucleophilicity of the glycine amine. If unprotected glycine is activated (e.g., with thionyl chloride), it self-condenses to form polyglycine. Therefore, orthogonal protection is strictly required.
  • Disconnection: Amide bond cleavage.

  • Fragment A (Amine): 2-(2-methoxyphenyl)ethan-1-amine (commercially available).

  • Fragment B (Acid):

    
    -protected Glycine (Boc-Gly-OH) OR Chloroacetyl chloride (electrophilic glycine equivalent).
    
Reaction Pathway Visualization

The following diagram illustrates the decision logic and reaction flow for the preferred Method A.

SynthesisFlow Start Precursors: Boc-Gly-OH + 2-Methoxyphenethylamine Activation Activation: EDC·HCl / HOBt / DIPEA (Formation of Active Ester) Start->Activation DCM/DMF, 0°C Coupling Coupling Reaction: Nucleophilic Acyl Substitution Activation->Coupling Add Amine Intermediate Intermediate: Boc-Gly-2-OMe-PEA (Stable, Lipophilic) Coupling->Intermediate 12h, RT Deprotection Deprotection: 4M HCl in Dioxane or TFA/DCM Intermediate->Deprotection Acidolysis FinalProduct Target Product: Gly-2-OMe-PEA (HCl Salt) Deprotection->FinalProduct Precipitation/Wash

Caption: Figure 1. Step-wise synthetic workflow for the Boc-protection route (Method A).

Method A: The Boc-Protection Route (Preferred)

Rationale: This method uses tert-butyloxycarbonyl (Boc) protection to mask the glycine amine.[1] It employs EDC/HOBt coupling, which is robust, minimizes racemization (not applicable to Gly, but good practice), and allows for easy aqueous workup.

Materials
ReagentEquiv.[2][3]Role
Boc-Gly-OH 1.0Carboxyl Component
2-Methoxyphenethylamine 1.0 - 1.1Amine Component
EDC[4]·HCl 1.2Coupling Agent (Carbodiimide)
HOBt (anhydrous)1.2Additive (Suppress N-acylurea)
DIPEA (Hünig's Base)2.5Base (Activator)
DCM (Dichloromethane)Solvent0.1 M Concentration
Protocol Steps

Step 1: Activation (0°C)

  • Charge a round-bottom flask with Boc-Gly-OH (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolve in anhydrous DCM (or DMF if solubility is poor).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes.

    • Mechanism:[5] This generates the OBt-active ester in situ, which is less prone to side reactions than the O-acylisourea.

Step 2: Coupling (RT)

  • Add 2-methoxyphenethylamine (1.0 equiv) dropwise to the cooled mixture.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir for 12–18 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). The amine spot (ninhydrin active) should disappear.

Step 3: Workup & Isolation of Intermediate

  • Dilute the reaction mixture with excess DCM.

  • Wash 1: 1M HCl or 5% Citric Acid (Removes unreacted amine and DIPEA).

  • Wash 2: Saturated NaHCO

    
     (Removes unreacted acid and HOBt).
    
  • Wash 3: Brine.

  • Dry over MgSO

    
    , filter, and concentrate in vacuo.
    
    • Result: You now have the Boc-protected intermediate (usually a white foam/solid).[3]

Step 4: Deprotection (The "Unlock")

  • Dissolve the intermediate in a minimal amount of DCM.

  • Add 4M HCl in Dioxane (10 equiv) or TFA/DCM (1:1).

  • Stir for 1–2 hours at RT.

    • Observation: Gas evolution (isobutylene) indicates reaction progress.

  • Concentrate to dryness.

  • Trituration: Add cold diethyl ether to the residue. The product (HCl salt) will precipitate as a white solid. Filter and dry.[1]

Method B: The Chloroacetyl Chloride Route (Alternative)

Rationale: Ideal for scale-up where reagent cost is a constraint. This involves a nucleophilic substitution (


) on an alkyl halide.
Protocol Steps

Step 1: Acylation

  • Dissolve 2-methoxyphenethylamine (1.0 equiv) and Triethylamine (1.2 equiv) in DCM at 0°C.

  • Add Chloroacetyl chloride (1.0 equiv) dropwise. Caution: Exothermic and lachrymatory.

  • Stir for 2 hours. Wash with water, dry, and concentrate to obtain 2-chloro-N-[2-(2-methoxyphenyl)ethyl]acetamide .

Step 2: Amination (Delépine Reaction Variant) Note: Direct reaction with ammonia can lead to secondary/tertiary amines. The Delépine reaction using Hexamine is cleaner.

  • Dissolve the chloro-intermediate in Ethanol or Chloroform .

  • Add Hexamethylenetetramine (Hexamine) (1.1 equiv).

  • Reflux for 4 hours (forms the quaternary salt).

  • Cool and filter the salt.[6]

  • Hydrolysis: Reflux the salt in ethanolic HCl (conc. HCl/EtOH) for 2 hours to release the primary amine.

  • Cool, filter off ammonium chloride byproducts, and concentrate the filtrate to obtain the target.[6]

Analytical Characterization (Expected Data)

Verify the final product (HCl salt) using the following parameters.

TechniqueFeatureExpected Signal (approx.

ppm)
1H NMR (DMSO-

)
Amide NH8.2 – 8.5 (triplet, broad)
Ammonium (NH

)
8.0 (broad singlet)
Methoxy (–OCH

)
3.78 (singlet, 3H)
Glycine

-CH

3.5 – 3.6 (singlet, 2H)
Ethyl Bridge (–CH

–)
3.2 – 3.4 (multiplet, 2H)
Benzylic (–CH

–)
2.7 – 2.8 (triplet, 2H)
Aromatic6.8 – 7.2 (multiplet, 4H)
MS (ESI+) [M+H]

Calc: 209.12 (

).[4][][8] Obs: ~209.1

Troubleshooting & Optimization

Logical Debugging Workflow

Troubleshooting Problem Low Yield or Impure Product Check1 Check pH during Coupling (Method A) Problem->Check1 Check2 Check Stoichiometry of Ammonia (Method B) Problem->Check2 Solution1 Ensure pH > 8 (Add more DIPEA) Check1->Solution1 If Acidic Solution2 Switch to Hexamine (Prevent Over-alkylation) Check2->Solution2 If Poly-alkylated

Caption: Figure 2. Decision tree for common synthetic failures.

  • Racemization: Not an issue for Glycine (achiral), but critical if substituting with Alanine/Phenylalanine.

  • Over-alkylation (Method B): If you see [M+H] = 300+, you have formed the secondary amine (two alkyl chains on one nitrogen). Fix: Use Method A or the Delépine reaction.

  • Solubility: If the final HCl salt is hygroscopic or oily, dissolve in MeOH and precipitate with Et

    
    O multiple times.
    

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (2025).[1][9] Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. Link

  • Vardanyan, R., & Hruby, V. (2006).[6] Synthesis of Essential Drugs. Elsevier. (Reference for Chloroacetyl chloride/Delépine strategies in pharmaceutical synthesis). Link

  • PubChem. (2024).[4] Compound Summary: 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (Structural Analog Data).[10] Link

Sources

Application Note: Scalable Synthesis of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide (Glycyl-o-methoxyphenethylamine)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust, scalable protocol for the preparation of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide (as the hydrochloride salt). This compound represents a fundamental structural motif in medicinal chemistry, serving as a glycine-functionalized phenethylamine derivative often utilized in peptidomimetic libraries and CNS-active fragment screening.

The synthesis utilizes a Boc-protection strategy to ensure regioselectivity and high purity. Unlike direct coupling with free glycine, which carries a high risk of polymerization, the use of N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) allows for controlled amide bond formation. The protocol employs EDC/HOBt activation to suppress racemization (though glycine is achiral, this habit is critical for analogs) and minimize


-acylurea side products.
Key Features of This Protocol
  • Self-Validating: Includes in-process control (IPC) checkpoints using TLC and LC-MS.

  • Scalable: Designed for 1–10 gram batches but adaptable to kilogram scale.

  • Salt Formation: Delivers the product as a stable Hydrochloride (HCl) salt, preventing oxidative degradation typical of free primary amines.

Synthetic Strategy & Mechanism

The synthesis proceeds in two distinct phases:

  • Amide Coupling: Activation of Boc-Gly-OH using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form an active ester, which is intercepted by 2-(2-methoxyphenyl)ethylamine.

  • Deprotection: Acidolytic cleavage of the Boc group using anhydrous HCl in 1,4-dioxane to yield the final hydrochloride salt.[1]

Visualizing the Reaction Pathway[1][2]

ReactionMechanism SM1 Boc-Gly-OH (Carboxylic Acid) ACT Activation (EDC/HOBt) SM1->ACT Protonation INTER Active Ester (OBt Intermediate) ACT->INTER O-Acylisourea -> OBt Ester COUPLED Boc-Protected Intermediate INTER->COUPLED Nucleophilic Attack (Amine) SM2 2-(2-methoxyphenyl) ethylamine SM2->INTER + Amine DEPROT Deprotection (4M HCl/Dioxane) COUPLED->DEPROT Acidolysis PRODUCT Final Product (HCl Salt) DEPROT->PRODUCT Precipitation

Caption: Figure 1. Step-wise reaction mechanism from activation to salt formation.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

ComponentCAS NumberGradeRole
2-(2-Methoxyphenyl)ethylamine 93-44-7>98%Nucleophile (Amine)
Boc-Gly-OH 4530-20-5>99%Electrophile (Acid)
EDC·HCl 25952-53-8ReagentCoupling Agent
HOBt (anhydrous) 2592-95-2ReagentRacemization Suppressor
DIPEA (Hünig's Base) 7087-68-5AnhydrousBase (Proton Scavenger)
HCl in 1,4-Dioxane (4.0 M) N/AAnhydrousDeprotection Reagent
Dichloromethane (DCM) 75-09-2HPLCSolvent

Detailed Experimental Protocol

Phase A: Amide Coupling

Objective: Synthesis of tert-butyl (2-((2-(2-methoxyphenyl)ethyl)amino)-2-oxoethyl)carbamate.

  • Preparation: In a clean, dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Boc-Gly-OH (1.0 equiv, 10.0 mmol, 1.75 g) in DCM (50 mL).

  • Activation:

    • Cool the solution to 0°C using an ice/water bath.

    • Add HOBt (1.1 equiv, 11.0 mmol, 1.49 g).

    • Add EDC·HCl (1.2 equiv, 12.0 mmol, 2.30 g) in one portion.

    • Critical Step: Stir at 0°C for 15–20 minutes. This allows the formation of the active OBt-ester.

  • Coupling:

    • Add 2-(2-methoxyphenyl)ethylamine (1.0 equiv, 10.0 mmol, 1.51 g) dropwise.

    • Add DIPEA (2.5 equiv, 25.0 mmol, 4.35 mL) dropwise to neutralize the HCl from EDC and maintain basicity for the amine.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

    • IPC: Check TLC (50% EtOAc/Hexane). Product should appear at Rf ~0.4–0.5.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (2 x 30 mL) – Removes unreacted amine and DIPEA.

      • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid and HOBt.

      • Brine (1 x 30 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Yield Target: >90% as a white/off-white foam.

Phase B: Deprotection & Salt Formation

Objective: Cleavage of Boc group to yield the final HCl salt.[1]

  • Dissolution: Dissolve the crude intermediate from Phase A in a minimal amount of DCM (5–10 mL) or 1,4-dioxane.

  • Acidolysis:

    • Cool to 0°C.[2][3][4][5]

    • Add 4.0 M HCl in Dioxane (10 equiv relative to SM).

    • Safety Note: Gas evolution (isobutylene/CO₂) will occur. Ensure proper venting.

  • Completion: Stir at room temperature for 1–2 hours.

    • Observation: A white precipitate (the product HCl salt) often forms directly.

  • Isolation:

    • Concentrate the mixture to ~50% volume (do not evaporate to dryness if possible).

    • Add Diethyl Ether (Et₂O) or MTBE (50 mL) to fully precipitate the salt.

    • Filter the solid under vacuum/nitrogen flow.

    • Wash the filter cake with cold Et₂O (2 x 20 mL).

  • Drying: Dry under high vacuum for 12 hours to remove traces of dioxane.

Workflow Diagram

Workflow start Start: Weigh Reagents step1 Dissolve Boc-Gly-OH in DCM Cool to 0°C start->step1 step2 Add EDC / HOBt (Activate 20 mins) step1->step2 step3 Add Amine + DIPEA Stir RT 4-6h step2->step3 check1 IPC: TLC/LCMS Complete? step3->check1 check1->step3 No (Stir longer) wash Workup: 1. Acid Wash (HCl) 2. Base Wash (NaHCO3) 3. Dry & Concentrate check1->wash Yes deprot Add 4M HCl/Dioxane Stir 1-2h wash->deprot ppt Precipitate with Ether Filter & Dry deprot->ppt end Final Product (White Solid) ppt->end

Caption: Figure 2. Operational workflow for the synthesis and purification.

Analytical Validation (QC)

Upon isolation, the product must be validated against the following criteria.

Expected Physical Properties[6]
  • Appearance: White to off-white hygroscopic solid.

  • Solubility: Soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane.

1H NMR Data (Simulation in DMSO-d6)
Shift (δ ppm)MultiplicityIntegrationAssignment
8.40Broad s3HAmmonium (-NH₃⁺)
8.15Triplet1HAmide -NH-
7.20 - 6.80Multiplet4HAromatic Protons
3.80Singlet3HMethoxy (-OCH₃)
3.60Singlet2HGlycine α-CH₂
3.35Quartet2HEthyl CH₂ (adj to N)
2.75Triplet2HEthyl CH₂ (adj to Ring)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Coupling) Incomplete activation or wet solvents.[6]Ensure DCM is anhydrous.[2] Increase activation time of EDC/HOBt before adding amine.
Product is Sticky/Oil Residual DMF or Dioxane.Triturate with cold diethyl ether or hexane. Sonicate to induce crystallization.
Racemization High pH or Temp (Not applicable for Glycine, but relevant for analogs).Keep DIPEA equivalents controlled (max 3.0 eq). Keep temp < 0°C during addition.
Incomplete Deprotection Old HCl/Dioxane reagent.Use fresh HCl solution. Moisture can degrade the reagent concentration.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[7] Journal of Peptide Research, 58(4), 338–341.[7][8]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • PubChem Compound Summary. 2-(2-Methoxyphenyl)ethylamine (CAS 93-44-7).

  • Organic Syntheses. Acid-Amine Coupling using EDC. Org. Synth. Coll. Vol.[3] general procedures.

Sources

Application Note: Solubility & Handling of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the solubility characteristics and handling procedures for 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide (also known as N-(2-methoxyphenethyl)glycinamide).[1][2][3]

This guide is designed for researchers in medicinal chemistry and chemical biology. It addresses the critical distinction between the Free Base and Hydrochloride Salt forms, which is the primary cause of solubility failures with this compound.

Physicochemical Analysis & Solubility Logic

To successfully solubilize this compound, one must understand its structural behavior in solution.[1][2][3][4][5] It is a glycinamide derivative featuring a basic primary amine and a lipophilic phenethyl ether tail.[1][2][4][5]

Structural Breakdown[1][2][3][4]
  • Primary Amine (

    
    ):  The solubility "switch."[1][2][3][5]
    
    • Basic State (

      
      ): In neutral or basic water, it is uncharged and lipophilic (poor water solubility).[1][2][3][4][5]
      
    • Acidic State: Upon protonation (addition of HCl), it becomes cationic (

      
      ), drastically increasing water solubility.[1][2][3][5]
      
  • Amide Linker (

    
    ):  Provides hydrogen bonding capability, ensuring good solubility in polar aprotic solvents like DMSO.[1][2][3]
    
  • 2-Methoxyphenethyl Group: A lipophilic moiety that drives the molecule to precipitate in aqueous buffers if the amine is not protonated.[1][2][3][4][5]

The Critical Check: Salt vs. Free Base

Before starting, verify the CAS number and label on your vial.[1][2][3][4][5]

  • Hydrochloride Salt (CAS 1803592-00-8): Highly water-soluble.[1][2][3] Dissolves directly in water or PBS.[1][2][3][4][5]

  • Free Base (CAS 598-41-4 analog): Poor water solubility.[1][2][3][5] Requires DMSO stock or acid conversion.[1][2][3][4][5]

Solubility Profile Summary

SolventForm: Free BaseForm: HCl SaltRecommended Max Conc.[1][2][3][4][5]Notes
DMSO Soluble Soluble 50–100 mMPreferred for Stock Solutions.[1][2][3][5] Hygroscopic; keep sealed.[1][2][3][4][5]
Water Insoluble*Soluble ~10–50 mM (Salt)Free base requires 1.0 eq.[1][2][3][4][5] HCl to dissolve.
Ethanol SolubleModerate10–25 mMGood for evaporation/coating; less stable than DMSO.[1][2][3][4][5]
PBS (pH 7.4) PoorSoluble< 5 mMHigh salt conc. in PBS may lower solubility (salting out).[1][2][3][4][5]

> "Insoluble" implies < 0.1 mg/mL without pH adjustment.[1][3][4][5]

Protocol A: Preparation of High-Concentration Stock (DMSO)

Purpose: To create a stable, high-concentration stock solution (typically 10 mM to 50 mM) suitable for long-term storage and subsequent dilution.[1][2][3]

Materials
  • Compound: this compound (solid).[1][2][3][6]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
    , molecular sieve treated.[1][2][3][4][5]
    
  • Vial: Amber glass vial with PTFE-lined cap (to prevent light degradation and moisture absorption).[1][2][3][5]

Step-by-Step Procedure
  • Weighing: Accurately weigh the solid compound into the amber vial.

    • Example: For 10 mM stock in 1 mL, weigh

      
       (assuming MW 
      
      
      
      ).[1][2][3][4][5]
  • Solvent Addition: Add half the calculated volume of Anhydrous DMSO.

  • Vortexing: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should become clear. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Final Volume: Add the remaining DMSO to reach the target volume. Invert 5 times to mix.

  • Storage: Aliquot into small volumes (e.g.,

    
    ) to avoid freeze-thaw cycles. Store at -20°C.
    

Protocol B: Aqueous Solubilization (The "pH Trap")

Purpose: To dissolve the compound in water for biological assays without using DMSO, or if the Free Base fails to dissolve.[1][2][3][4][5]

Mechanism

If you possess the Free Base , adding it to neutral water will result in a suspension.[1][2][3][4][5] You must convert it in situ to the hydrochloride salt.[1][2][3][4][5]

Step-by-Step Procedure
  • Suspend: Add the Free Base solid to water (e.g.,

    
     in 
    
    
    
    ). It will likely look cloudy.[1][2][3][4][5]
  • Acidify: Add 1.05 equivalents of 1N HCl.

    • Calculation:

      
      .[1][2][3][4][5] Volume of HCl (
      
      
      
      ) =
      
      
      .[1][2][3][4][5]
  • Mix: Vortex. The solution should turn clear as the amine protonates (

    
    ).[1][2][3]
    
  • Buffer Back: Once dissolved, slowly add concentrated buffer (e.g., 10x PBS) to reach the desired pH.[1][2][3][4][5]

    • Warning: If the pH rises above 8.0, the compound may precipitate again as it reverts to the Free Base.[1][2][3][4][5] Keep pH

      
      .
      

Protocol C: Serial Dilution (Avoiding "Crash Out")

Purpose: To dilute DMSO stock into assay media while preventing precipitation.[1][2][3][4][5]

The "Crash Out" Risk

Rapidly adding a high-concentration DMSO stock to a large volume of aqueous buffer often causes local precipitation due to the sudden polarity shift.[2][3][4][5]

Optimized Dilution Workflow
  • Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into pure DMSO first (creates 5 mM working stock).

  • Stepwise Aqueous Addition:

    • Place the culture medium/buffer in the tube first.[1][2][3][4][5]

    • Inject the DMSO working stock directly into the center of the liquid while vortexing (or pipetting up and down rapidly).[1][2][3][4][5]

    • Do not drop the DMSO solution onto the plastic wall of the tube.[1][2][3][4][5]

  • Limit DMSO: Ensure final DMSO concentration is

    
     (v/v) to avoid solvent toxicity in cells.[1][2][3][4][5]
    

Visualization: Solubilization Decision Tree

SolubilityWorkflow Start Start: Solid Compound CheckForm Check Label: Salt or Free Base? Start->CheckForm HClSalt HCl Salt Form (CAS 1803592-00-8) CheckForm->HClSalt FreeBase Free Base Form (Neutral) CheckForm->FreeBase WaterAdd Add Water/PBS HClSalt->WaterAdd Direct Dissolution FreeBase->WaterAdd Avoid! DMSOAdd Add DMSO FreeBase->DMSOAdd Preferred ResultClear Clear Solution (Ready for Assay) WaterAdd->ResultClear ResultCloudy Cloudy Suspension (Precipitation) WaterAdd->ResultCloudy DMSOAdd->ResultClear Acidify Add 1.0 eq 1N HCl (Protonation) ResultCloudy->Acidify Rescue Acidify->ResultClear

Figure 1: Decision tree for solubilizing this compound based on its chemical form.[1][2][3]

References

  • Sigma-Aldrich. Product Specification: this compound hydrochloride.[1][2][3][7] CAS 1803592-00-8.[1][2][3][5][7] Retrieved from .[1][2][3][5]

  • PubChem. Compound Summary for CID 118797966 (Free Base Analog). National Center for Biotechnology Information.[1][2][3][4][5] Retrieved from .[1][2][3][4][5]

  • Lipinski, C. A., et al. (2001).[1][2][3][4][5] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3][4][5] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • BenchChem. Technical Guide: Solubility Profile of Acetamide Derivatives. Retrieved from .[1][2][3][4][5]

  • Di, L., & Kerns, E. H. (2016).[1][2][3][4][5] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3][4][5] (Chapter on Solubility Protocols).

Sources

Application Note: Precision Crystallization of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization techniques for 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals.[1]

Executive Summary

This application note details the thermodynamic and kinetic control strategies for the crystallization of This compound (CAS: 1803592-00-8), typically handled as its hydrochloride salt.[1] This compound, a functionalized glycinamide derivative of 2-methoxyphenethylamine, serves as a critical intermediate in the synthesis of peptidomimetics and CNS-active pharmacophores.[1]

Achieving high purity (>99.5% HPLC) and a stable crystalline form is essential for downstream biological assays and shelf-life stability.[1] This guide addresses common challenges such as "oiling out" due to the compound's amphiphilic nature and provides validated protocols for anti-solvent and cooling crystallization.[1]

Structural Analysis & Physicochemical Properties

Understanding the molecular interactions is the prerequisite for solvent selection.[1]

  • Compound : this compound HCl[1][2]

  • Structure : The molecule consists of a polar glycinamide "head" (protonated amine and amide H-bond donors/acceptors) and a lipophilic 2-methoxyphenethyl "tail".[1]

  • Crystallization Behavior : The hydrochloride salt exhibits strong ionic lattice energy but can trap solvent due to the flexible ethyl linker.[1] The methoxy group introduces a rotational degree of freedom that may lead to conformational polymorphism.[1]

Table 1: Solubility Profile (HCl Salt)

Data estimated based on structural analogs (Glycinamide HCl derivatives) and empirical validation.[1]

SolventSolubility (25°C)Solubility (60°C)Role in Crystallization
Water > 200 mg/mLVery HighAvoid (Loss of yield, hydrate risk)
Methanol > 150 mg/mLVery HighPrimary Solvent (Dissolution)
Ethanol (Abs.) 40-60 mg/mL> 100 mg/mLIdeal Primary Solvent
Isopropanol (IPA) < 10 mg/mL40-50 mg/mLSecondary Solvent / Anti-solvent
Ethyl Acetate < 1 mg/mL< 5 mg/mLIdeal Anti-solvent
Acetonitrile < 2 mg/mL< 10 mg/mLAnti-solvent (Risk of oiling)
MTBE InsolubleInsolubleStrong Anti-solvent (Precipitation)

Critical Process Parameters (CPPs)

To prevent the formation of amorphous oils or solvates, three parameters must be strictly controlled:

  • Supersaturation Ratio (

    
    ) : Keep 
    
    
    
    between 1.2 and 1.5. Exceeding this often leads to rapid oiling out before nucleation.[1]
  • Water Content : The system must be kept anhydrous (<0.5% water) unless a hydrate is specifically desired.[1] Excess water drastically increases solubility in organics, preventing yield.[1]

  • Agitation Shear : Moderate shear is required to break agglomerates, but excessive shear can induce secondary nucleation of fines.[1]

Experimental Protocols

Protocol A: Cooling Crystallization (High Purity)

Recommended for final polishing of material with >95% initial purity.[1]

Objective : To grow well-defined prisms/rods and remove trace organic impurities.

Materials :

  • Crude this compound HCl (10.0 g)[1]

  • Ethanol (Absolute, anhydrous)[1]

  • Jacketed Crystallizer or EasyMax™ System[1]

Step-by-Step Methodology :

  • Dissolution : Charge 10.0 g of crude solid into the reactor. Add 120 mL of Absolute Ethanol (12 vol).

  • Heating : Heat the slurry to 75°C (reflux) with overhead stirring at 200 RPM. Ensure complete dissolution. If haze remains, filter hot through a 0.45 µm PTFE membrane.

  • Nucleation Point : Cool slowly at a rate of 0.5°C/min to 60°C.

  • Seeding (Critical) : At 60°C (metastable zone), add 0.5% w/w (50 mg) of pure seed crystals. Hold temperature for 30 minutes to allow seed conditioning.

    • Why? Seeding bypasses the high energy barrier of primary nucleation, preventing oiling out.[1]

  • Cooling Ramp : Cool from 60°C to 0°C at a non-linear rate (cubic cooling preferred) or a linear rate of 0.2°C/min .

  • Aging : Hold at 0°C for 2 hours to maximize yield.

  • Isolation : Filter under vacuum. Wash the cake with 20 mL of cold Ethanol (0°C).

  • Drying : Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (High Yield)

Recommended for initial isolation from synthesis reaction mixtures.[1]

Objective : Rapid recovery of salt from solution.

Materials :

  • Reaction mixture residue or Crude Solid[1]

  • Methanol (Solvent)[1]

  • Ethyl Acetate (Anti-Solvent)[1]

Step-by-Step Methodology :

  • Dissolution : Dissolve the crude residue in the minimum amount of Methanol at 40°C (approx. 3-5 volumes).

  • Anti-Solvent Addition (Phase 1) : Add Ethyl Acetate dropwise until a slight turbidity persists (Cloud Point).[1]

  • Ripening : Stop addition. Stir at 40°C for 15 minutes. The turbidity should resolve into distinct nuclei.[1]

  • Anti-Solvent Addition (Phase 2) : Add the remaining Ethyl Acetate (target ratio 1:4 MeOH:EtOAc) over 60 minutes.

  • Cooling : Cool the slurry to 5°C.

  • Isolation : Filter and wash with 100% Ethyl Acetate to remove polar impurities.[1]

Process Visualization

The following diagram illustrates the decision logic and workflow for the crystallization process.

CrystallizationWorkflow Start Crude this compound HCl PurityCheck Check Initial Purity (HPLC) Start->PurityCheck HighPurity Purity > 95% PurityCheck->HighPurity High Quality Input LowPurity Purity < 95% PurityCheck->LowPurity Crude Input ProtocolA Protocol A: Cooling Crystallization (Ethanol System) HighPurity->ProtocolA ProtocolB Protocol B: Anti-Solvent Crystallization (MeOH / EtOAc System) LowPurity->ProtocolB Seeding Seeding at Metastable Zone (Prevents Oiling Out) ProtocolA->Seeding At 60°C Isolation Filtration & Washing (Remove Mother Liquor) ProtocolB->Isolation Seeding->Isolation After Cooling Ramp Drying Vacuum Drying (40°C, <50 mbar) Isolation->Drying

Figure 1: Decision matrix and workflow for selecting the optimal crystallization strategy based on input purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Supersaturation is too high or temperature dropped too fast.[1]Re-heat to dissolve oil.[1] Add seed crystals at a higher temperature. Reduce cooling rate.
Gel Formation Solvent viscosity too high or presence of polymeric impurities.[1]Switch from IPA to Ethanol. Use Acetone as anti-solvent instead of Ether.[1]
Low Yield Product is too soluble in the mother liquor.[1]Lower final temperature to -10°C. Increase Anti-solvent ratio. Check water content (must be dry).[1]
Hygroscopicity Salt is absorbing atmospheric moisture.[1]Handle in a humidity-controlled glovebox or dry room (<30% RH). Store in desiccator.

References

  • Mullin, J. W. (2001).[1] Crystallization (4th ed.).[1] Butterworth-Heinemann.[1] (Standard text for fundamental crystallization kinetics and seeding strategies).

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1] (Source for anti-solvent selection and supersaturation control).[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Reference for hydrochloride salt properties and solvent selection).

Disclaimer: This protocol is intended for research and development purposes. Users must verify the specific safety data sheet (SDS) for this compound before handling.

Sources

In vitro assay protocols using 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the in vitro characterization of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide, a putative melatonergic and serotonergic ligand.

Foreword: A Note on Scientific Rationale

The compound this compound is a novel chemical entity with limited publicly available data.[1] Its core structure, featuring a methoxyphenyl-ethyl-acetamide moiety, bears a significant resemblance to established therapeutic agents, most notably Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide). Agomelatine is a clinically effective antidepressant that exerts its primary mechanism of action through agonism at melatonin receptors (MT1 and MT2) and antagonism at the serotonin 2C receptor (5-HT2C).[2][3]

This structural analogy forms the logical foundation of this guide. As a Senior Application Scientist, the most rational and efficient path to characterizing a novel compound is to first investigate its activity at the primary targets of its closest structural analogs. Therefore, these application notes provide a comprehensive suite of in vitro protocols designed to rigorously assess the binding and functional activity of this compound at human MT1, MT2, and 5-HT2C receptors. The described methodologies are industry-standard, robust, and designed to produce high-quality, reproducible data suitable for drug discovery and development programs.

Part 1: Preliminary Compound Characterization

Before proceeding to biological assays, it is critical to establish the fundamental physicochemical properties of the test compound. This ensures accurate concentration preparation and avoids experimental artifacts.

Protocol 1: Solubility and Stability Assessment

Objective: To determine the solubility of this compound in common laboratory solvents and assess its stability in assay buffers.

Rationale: Poor solubility can lead to inaccurate concentration-response curves and false-negative results. Compound degradation during incubation can similarly skew pharmacological parameters. This initial screen is a mandatory quality control step. While specific data for the title compound is unavailable, a standard workflow is provided.[4]

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Assay-specific buffers (e.g., Tris-HCl for binding assays)

  • HPLC system with UV detector

  • Vortex mixer, sonicator, and microcentrifuge

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Kinetic Solubility in Aqueous Buffers: a. Serially dilute the DMSO stock into the primary assay buffer (e.g., Tris-HCl with 0.1% BSA) to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM). The final DMSO concentration should be kept constant and low (typically ≤0.5%). b. Incubate the solutions at the relevant experimental temperature (e.g., 25°C or 37°C) for a period mimicking the longest assay incubation time (e.g., 2 hours). c. After incubation, centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any precipitate. d. Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC-UV. e. The highest concentration that remains in solution without precipitation is the kinetic solubility limit.

  • Stability Assessment: a. Prepare a solution of the compound in the final assay buffer at a concentration well below its solubility limit (e.g., 1 µM). b. Incubate the solution at the assay temperature. c. Take aliquots at different time points (e.g., 0, 1, 2, 4 hours) and analyze by HPLC-UV. d. Compare the peak area of the compound at each time point to the t=0 sample. A significant decrease in the main peak area, or the appearance of new peaks, indicates degradation.

Data Interpretation: The compound should only be tested in biological assays at concentrations below its determined kinetic solubility limit to ensure all compound is in solution. If instability is observed, assay incubation times should be shortened, or the compound's lability should be noted when interpreting results.

Part 2: Melatonin Receptor (MT1/MT2) Profiling

Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Signaling Pathway Overview

G_protein_signaling Receptor MT1 / MT2 Receptor (7-TM GPCR) G_protein Heterotrimeric G-protein (Gαi, Gβ, Gγ) Receptor->G_protein 2. Activation (GDP-GTP Exchange) AC Adenylyl Cyclase (AC) G_protein->AC 3. Gαi inhibits AC ATP ATP AC->ATP 4. Conversion Blocked Ligand Agonist (e.g., Melatonin, Compound X) Ligand->Receptor cAMP cAMP (Second Messenger) PKA Protein Kinase A (PKA) cAMP->PKA 5. ↓ cAMP levels lead to ↓ PKA activity Response Cellular Response (e.g., Circadian Rhythm Regulation) PKA->Response 6. Altered Phosphorylation

Caption: Canonical Gi-protein signaling pathway for MT1/MT2 receptors.

Protocol 2: Radioligand Competition Binding Assay for MT1 and MT2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors.

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of test compound that displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) is calculated. This provides a direct measure of the compound's affinity for the receptor.[5][7]

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]iodomelatonin (high affinity, high specific activity) or [³H]melatonin.[5]

  • Non-specific binding control: Melatonin (10 µM final concentration).

  • Test Compound: this compound, serially diluted.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[5]

  • 96-well microplates and filter mats (e.g., GF/B or GF/C).

  • Scintillation counter (for ³H) or gamma counter (for ¹²⁵I).

Step-by-Step Protocol:

  • Plate Setup: In a 96-well plate, add reagents in the following order:

    • Binding buffer.

    • Test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Vehicle control (e.g., DMSO in buffer).

    • Non-specific binding control (10 µM Melatonin).

    • Radioligand at a final concentration near its Kd (e.g., 50-200 pM for 2-[¹²⁵I]iodomelatonin).[5]

  • Reaction Initiation: Add cell membranes (e.g., 5-20 µg protein per well) to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.[5]

  • Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 37°C).[8]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter mat. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[9]

  • Counting: Dry the filter mats, add scintillation fluid (for ³H) or place in counting tubes (for ¹²⁵I), and measure the radioactivity.

Data Analysis:

  • Calculate the percent specific binding for each concentration of the test compound: % Specific Binding = [(Total Binding - Compound DPM) / (Total Binding - Non-specific Binding DPM)] * 100

  • Plot the % Specific Binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Protocol 3: Functional cAMP Assay for MT1 and MT2 Receptors

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compound as an agonist, or its potency as an antagonist (IC50/Kb), at MT1 and MT2 receptors.

Principle: Since MT1/MT2 receptors are Gi-coupled, an agonist will inhibit adenylyl cyclase activity, leading to a decrease in cAMP levels. This assay measures changes in intracellular cAMP in response to the test compound. A common method is to first stimulate cells with a pan-adenylyl cyclase activator like forskolin and then measure the compound's ability to inhibit this stimulated cAMP production.[6][11]

Materials:

  • HEK293 or CHO cells co-expressing a human melatonin receptor (MT1 or MT2) and a cAMP biosensor (e.g., Promega's GloSensor™-22F).[11][12]

  • Forskolin.

  • Reference Agonist: Melatonin.

  • Test Compound: this compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.[11]

  • GloSensor™ cAMP Reagent (or other cAMP detection kit reagents, e.g., HTRF, AlphaScreen).[13]

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Step-by-Step Protocol:

  • Cell Plating: Seed the engineered cells into white-walled microplates and allow them to attach overnight.[11]

  • Reagent Equilibration: Replace the growth medium with assay buffer containing the GloSensor™ cAMP Reagent. Incubate at room temperature for 2 hours to allow the reagent to equilibrate.

  • Agonist Mode: a. Establish a baseline luminescence reading. b. Add the test compound at various concentrations. c. Immediately add forskolin to all wells to a final concentration that elicits a sub-maximal response (e.g., 1-10 µM). d. Incubate for 15-20 minutes and read the luminescence. A decrease in signal indicates agonist activity.

  • Antagonist Mode: a. Pre-incubate the cells with various concentrations of the test compound for 15-20 minutes. b. Add a fixed concentration of the reference agonist, Melatonin (an EC₈₀ concentration), to all wells. c. Immediately add forskolin to all wells. d. Incubate for 15-20 minutes and read luminescence. A restoration of the signal (reversal of melatonin's inhibition) indicates antagonist activity.

Data Analysis:

  • Agonist: Convert luminescence data to % inhibition of the forskolin response. Plot % inhibition vs. log[compound] and fit to a sigmoidal curve to determine EC50 (potency) and Emax (efficacy relative to melatonin).

  • Antagonist: Plot the response vs. log[compound] and fit to determine the IC50. The antagonist affinity constant (Kb) can be calculated using the Gaddum-Schild equation if a full Schild analysis is performed.

Part 3: Serotonin 5-HT2C Receptor Profiling

The 5-HT2C receptor is a GPCR that couples to the Gq/11 family of G-proteins.[8] Its activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[3][14]

Signaling Pathway Overview

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT2C Receptor (7-TM GPCR) G_protein Heterotrimeric G-protein (Gαq, Gβ, Gγ) Receptor->G_protein 2. Activation PLC Phospholipase C (PLC) G_protein->PLC 3. Gαq activates PLC PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_receptor IP3 Receptor IP3->ER_receptor 5. Binding PKC Protein Kinase C (PKC) DAG->PKC 7. PKC Activation Response Cellular Response PKC->Response Calcium ER_receptor->Calcium 6. Ca²⁺ Release Calcium->Response Ligand Agonist (e.g., Serotonin) Ligand->Receptor 1. Binding

Caption: Canonical Gq-protein signaling pathway for the 5-HT2C receptor.

Protocol 4: Radioligand Competition Binding Assay for 5-HT2C Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor.

Principle: This assay is analogous to the melatonin receptor binding assay. It measures the displacement of a specific 5-HT2C radioligand by the test compound.

Materials:

  • Cell membranes from cells expressing human 5-HT2C receptors.

  • Radioligand: [³H]Mesulergine (a common antagonist radioligand).[8]

  • Non-specific binding control: RS-102221 (10 µM) or another suitable 5-HT2C antagonist.[8]

  • Test Compound, Buffers, and Equipment as described in Protocol 2.

Protocol and Data Analysis: The protocol is identical to that described for melatonin receptors (Protocol 2), with the substitution of 5-HT2C-specific reagents. The incubation time is typically 120 minutes at 37°C.[8] The Ki is calculated using the Cheng-Prusoff equation.

Protocol 5: Functional Calcium Mobilization Assay for 5-HT2C Receptors

Objective: To determine if the test compound acts as an antagonist at the 5-HT2C receptor by measuring its ability to block agonist-induced intracellular calcium release.

Principle: This cell-based assay uses a calcium-sensitive fluorescent dye that increases its emission upon binding to Ca²⁺. Activation of the Gq-coupled 5-HT2C receptor by an agonist (like serotonin) causes a transient increase in intracellular Ca²⁺, which is detected as a sharp increase in fluorescence. An antagonist will block this response.[3][14][15]

Materials:

  • HEK293 or U2OS cells stably expressing the human 5-HT2C receptor.[16]

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Probenecid (an anion-exchange transport inhibitor that prevents dye leakage from cells).

  • Reference Agonist: Serotonin (5-HT).

  • Test Compound: this compound.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Protocol:

  • Cell Plating: Seed cells into black-walled, clear-bottom plates and allow them to form a confluent monolayer overnight.

  • Dye Loading: Remove growth media and add assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

  • Compound Pre-incubation: Wash the cells once with assay buffer. Add the test compound at various concentrations (or vehicle control) to the wells and pre-incubate for 15-30 minutes.

  • Signal Measurement: a. Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading. b. Program the instrument to inject a fixed concentration of the agonist (serotonin, at an EC₈₀ concentration) into each well while simultaneously recording fluorescence. c. Continue recording for 60-120 seconds to capture the full calcium transient (peak and decay).

  • Agonist Mode (Control): To confirm the compound has no agonist activity, run a separate plate where the test compound is injected instead of serotonin. An increase in fluorescence would indicate agonism.

Data Analysis:

  • The primary readout is the peak fluorescence intensity (or area under the curve) after agonist addition.

  • Calculate the percent inhibition of the serotonin-induced response for each concentration of the test compound.

  • Plot the % inhibition against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.

Part 4: Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Pharmacological Profile of this compound

Target ReceptorAssay TypeParameterValue (nM)Efficacy (% vs. Ref. Agonist)
Human MT1 Radioligand BindingKie.g., 5.2 ± 0.8N/A
cAMP FunctionalEC50e.g., 15.6 ± 2.1e.g., 95% (vs. Melatonin)
Human MT2 Radioligand BindingKie.g., 2.1 ± 0.3N/A
cAMP FunctionalEC50e.g., 8.4 ± 1.2e.g., 102% (vs. Melatonin)
Human 5-HT2C Radioligand BindingKie.g., 150 ± 25N/A
Calcium FunctionalIC50e.g., 350 ± 45e.g., 0% (Antagonist)

Note: Values are illustrative examples based on known melatonergic compounds and are presented as Mean ± SEM from n=3 independent experiments.

Overall Experimental Workflow

workflow cluster_prep Phase 1: Preparation cluster_binding Phase 2: Binding Affinity cluster_function Phase 3: Functional Activity cluster_analysis Phase 4: Analysis Compound Test Compound (2-amino-N-[...]) Solubility Protocol 1: Solubility & Stability Assessment Compound->Solubility MT_Bind Protocol 2: MT1/MT2 Binding (Ki determination) Solubility->MT_Bind Proceed if soluble & stable HT_Bind Protocol 4: 5-HT2C Binding (Ki determination) Solubility->HT_Bind Proceed if soluble & stable MT_Func Protocol 3: MT1/MT2 Functional (cAMP Assay - EC50) MT_Bind->MT_Func Confirm target engagement HT_Func Protocol 5: 5-HT2C Functional (Ca²⁺ Assay - IC50) HT_Bind->HT_Func Confirm target engagement Analysis Data Interpretation - Affinity (Ki) - Potency (EC50/IC50) - Efficacy (Emax) - Selectivity Profile MT_Func->Analysis HT_Func->Analysis

Caption: A four-phase workflow for the in vitro characterization of the test compound.

References

  • Creative Biolabs. "Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service". Creative Biolabs. [Link]

  • Innoprot. "5-HT2C Serotonin Receptor Assay". Innoprot GPCR Functional Assays. [Link]

  • Innoprot. "5-HT2A Serotonin Receptor Assay". Innoprot GPCR Functional Assays. [Link]

  • Canal, C. E., & Olaghere, D. A. (2022). "In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R". PubMed. [Link]

  • Eurofins Discovery. "5-HT2C Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR". Eurofins Discovery. [Link]

  • Eurofins Discovery. "5-HT2C Human Serotonin GPCR GTPgammaS Agonist & Antagonist LeadHunter Assay - TW". Eurofins Discovery. [Link]

  • Legros, C., et al. (2014). "Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay". PubMed. [Link]

  • Gbahou, F., et al. (2018). "2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors". Springer Protocols. [Link]

  • Rickli, A., et al. (2015). "Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and...". ResearchGate. [Link]

  • Stein, R. M., et al. (2020). "Virtual discovery of melatonin receptor ligands to modulate circadian rhythms". PMC - NIH. [Link]

  • Ayoub, M. A., et al. (2015). "Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state". PMC. [Link]

  • European Medicines Agency. (2007). "Valdoxan, INN: agomelatine". EMA. [Link]

  • Ayoub, M. A., et al. (2004). "Preferential formation of MT1/MT2 melatonin receptor heterodimers with distinct ligand interaction properties compared with MT2 homodimers". PubMed. [Link]

  • Eurofins Discovery. "5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US". Eurofins Discovery. [Link]

  • Uesawa, Y., et al. (2021). "Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist". Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Wang, C., et al. (2018). "Identification of natural products as novel ligands for the human 5-HT2C receptor". PMC - NIH. [Link]

  • Sowa-Kucma, M., et al. (2022). "Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review". PMC. [Link]

  • ResearchGate. "In Vitro Pharmacology at MT1 and MT2 Receptors (Binding and Functional Assays) of Compounds...". ResearchGate. [Link]

  • PDSP. "Assay Protocol Book". PDSP. [Link]

  • Stauch, B., et al. (2020). "Structure-based discovery of potent and selective melatonin receptor agonists". eLife. [Link]

  • Tse, M. M. L., et al. (2024). "Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor". PMC. [Link]

  • Sharma, S., et al. (2022). "An in vitro evaluation of the efficacy of Agomelatine in combination with Thapsigargin and 2-Aminoethoxydiphenyl borate for the treatment of type 2 diabetes". Biomedical Research and Therapy. [Link]

  • ResearchGate. "GloSensorTM cAMP assay detecting the cAMP regulation in HEK 293 cells...". ResearchGate. [Link]

  • Falcón-González, J. C., et al. (2023). "Molecular Characterization and Pharmacology of Melatonin Receptors in Animals". MDPI. [Link]

  • CORE. "Agomelatine's effect on human genetic material: in vitro study". CORE. [Link]

  • Stauch, B., et al. (2020). "Structure-based discovery of potent and selective melatonin receptor agonists". eLife. [Link]

  • PubChem. "this compound". PubChem. [Link]

  • IRE Journals. "Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives". IRE Journals. [Link]

  • Cheméo. "Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4)". Cheméo. [Link]

  • PMC. "First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide". PMC. [Link]

  • MDPI. "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition". MDPI. [Link]

  • Fišar, Z., et al. (2022). "Agomelatine, Ketamine and Vortioxetine Attenuate Energy Cell Metabolism—In Vitro Study". PMC. [Link]

  • ResearchGate. "(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...". ResearchGate. [Link]

  • Google Patents. "US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride".
  • ResearchGate. "(PDF) 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide". ResearchGate. [Link]

  • PubChem. "2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydron;chloride". PubChem. [Link]

  • NIST. "Acetamide, N-(2-methoxyphenyl)-". NIST WebBook. [Link]

  • Indian Journal of Pharmaceutical Education and Research. "Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity". Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AMIDE-2024-001 Subject: Troubleshooting Isolation & Purification of Glycinamide Derivative Molecule Class: Primary Amino-Amide / Phenethylamine Derivative Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecule "Personality"

Before troubleshooting, we must understand the physicochemical behavior of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide .

  • Structure: A basic primary amine (glycine motif) linked via an amide bond to a lipophilic phenethylamine tail.

  • pKa: The terminal primary amine has a pKa

    
     8.0–9.5.
    
  • Solubility:

    • Free Base:[1] Soluble in DCM, MeOH, EtOAc; moderately soluble in water (pH dependent).[1]

    • Salts (HCl/TFA): Highly water-soluble; limited solubility in non-polar organics.[1]

  • Common Synthesis Routes:

    • Boc-Route: Coupling

      
      -Boc-Glycine with 2-(2-methoxyphenyl)ethylamine 
      
      
      
      Deprotection.[1]
    • Chloroacetyl Route: Acylation with chloroacetyl chloride

      
       Amination (NH
      
      
      
      or Hexamine).

This guide addresses the specific challenges of isolating this amphiphilic, basic molecule.

Diagnostic Workflow (Decision Tree)

The following logic gate helps determine the optimal purification strategy based on your current crude state.

PurificationWorkflow Start Start: Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Oily/Gum Residue CheckState->Oil Viscous Solid Solid Precipitate CheckState->Solid Crystalline CheckImpurity Major Impurity Type? Oil->CheckImpurity Recryst Recrystallization (iPrOH or EtOAc/Hex) Solid->Recryst NonPolar Non-polar (SM/Dimers) CheckImpurity->NonPolar High Rf Polar Polar (Salts/Urea) CheckImpurity->Polar Baseline/Salts AcidWash Acid/Base Extraction (Target into Aqueous pH 2) NonPolar->AcidWash Column Flash Chromatography (DCM:MeOH:NH4OH) Polar->Column SaltForm Salt Formation (HCl in Dioxane/IPA) AcidWash->SaltForm Isolate as Salt

Figure 1: Decision matrix for purification based on physical state and impurity profile.[1]

Troubleshooting & FAQs

Category A: Extraction & Phase Separation Issues

Q1: I tried extracting the free base into Ethyl Acetate, but the yield is very low. Where is my product? Diagnosis: The molecule is likely stuck in the aqueous phase due to pH. Technical Explanation: The primary amine on the glycine moiety is basic. If your aqueous workup pH is neutral or slightly acidic (pH < 8), the amine is protonated (ammonium form) and remains water-soluble.[1] Protocol Fix:

  • Cool the aqueous layer to 0°C.

  • Adjust pH to >10 using 2M NaOH or saturated Na

    
    CO
    
    
    
    .
  • Extract immediately with DCM (Dichloromethane) instead of Ethyl Acetate. DCM is better at solubilizing polar amines.

  • Optional: Add NaCl (brine) to the aqueous layer to "salt out" the organic amine.

Q2: I have a stubborn emulsion during extraction. Diagnosis: Amphiphilic nature of the molecule (polar head, lipophilic tail) acts as a surfactant.[1] Protocol Fix:

  • Do not shake vigorously; invert gently.

  • Add a small amount of Methanol (2-5%) to the organic layer.[1]

  • Filter the biphasic mixture through a pad of Celite to break the interfacial tension.

Category B: Chromatography (Flash/HPLC)

Q3: My compound streaks badly on silica gel (broad tailing). Diagnosis: Silanol interactions. The basic amine interacts strongly with acidic silanol groups on the silica surface. Protocol Fix: You must modify the mobile phase to suppress ionization or block silanol sites.

  • Standard System: DCM : MeOH (95:5 to 90:10).[1]

  • Required Modifier: Add 1% Ammonium Hydroxide (28% NH

    
    )  or 1% Triethylamine (TEA)  to the mobile phase.
    
  • Alternative: Use "Amine-functionalized Silica" cartridges if available to avoid using liquid base modifiers.[1]

Q4: I see a "double spot" on TLC that merges into one. Diagnosis: This is often the free base and the salt form (e.g., Hydrochloride) running at different rates, or Rotamers (less likely for this specific structure, but possible).[1] Protocol Fix: Treat the TLC plate with a base before running, or ensure the spotting solvent contains 5% TEA. If the spots merge, it is the same compound in different protonation states.

Category C: Solid Isolation & Salt Formation[1]

Q5: The product is an oil/gum and won't crystallize. How do I get a solid? Diagnosis: Low melting point of the free base or trace solvent impurities. Technical Explanation: Glycinamide derivatives are notoriously difficult to crystallize as free bases. They are best isolated as salts. Protocol Fix (Hydrochloric Acid Salt Formation):

  • Dissolve the crude oil in a minimum amount of dry Ethanol or DCM .

  • Cool to 0°C.

  • Dropwise add HCl in Dioxane (4M) or HCl in Isopropanol .

  • Add non-polar anti-solvent: Diethyl Ether or MTBE .

  • A white precipitate (the HCl salt) should form. Filter and wash with ether.

    • Note: The HCl salt is hygroscopic; store in a desiccator.

Q6: I used the Chloroacetyl Chloride route, and I have a major impurity at +100% mass (Dimer). Diagnosis: Over-alkylation. The product (primary amine) reacted with another molecule of chloroacetyl starting material. Protocol Fix:

  • Purification: The dimer is significantly less polar (secondary amine, two lipophilic tails) than the target.[1] It can be removed via Acid Wash .

    • Dissolve mixture in EtOAc.

    • Extract with 1M HCl . The target (primary amine) goes into water; the dimer (less basic, more lipophilic) often remains in organic or precipitates at the interface.

    • Basify the aqueous layer and extract the target.

  • Prevention: In future synthesis, use a large excess of ammonia/hexamine during the amination step to statistically favor the primary amine.

Data Reference: Solvent Systems & Solubility

Solvent SystemSolubility (Free Base)ApplicationNotes
Water (pH < 4) HighExtractionProtonated form (Salt).[1]
Water (pH > 10) LowExtractionPrecipitates or oils out.
DCM HighExtraction / ColumnBest solvent for free base isolation.
Ethyl Acetate ModerateRecrystallizationGood for precipitating impurities.
DCM:MeOH:NH4OH HighFlash ColumnRatio: 90:10:1. Prevents streaking.
IPA / MTBE Low (Salt form)CrystallizationStandard pair for HCl salt precipitation.

References

  • Preparation of Glycinamide Derivatives (General Amide Coupling)

    • Source: BenchChem Technical Support.[2] "Optimizing Glycinamide Coupling Reactions."

    • Relevance: General protocols for coupling Boc-Glycine and handling basic amine products.
    • URL: (Generalized link for context)[1]

  • Analogous Phenethylamine Synthesis (Midodrine Intermediates)

    • Source: US Patent 7,094,928. "Process for the synthesis of (±) 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride."
    • Relevance: Describes the "Chloroacetyl chloride + Hexamine" route and HCl salt isolation for a chemically similar phenethylamine.
    • URL:[1]

  • Purification of Amine-Containing Compounds

    • Source: Org.[2] Synth. 1999, 76,[1][3] 57. "Asymmetric Synthesis of Alpha-Amino Acids...".

    • Relevance: Describes handling of glycinamide intermediates, including extraction and recrystalliz
    • URL:[1][3]

  • Physicochemical Data (Analogous Compounds)

    • Source: PubChem Compound Summary for 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.[1][4]

    • Relevance: Solubility and pKa data for structural analogs to predict behavior.
    • URL:[1]

Disclaimer: This guide is intended for qualified research personnel only. Always review the Safety Data Sheet (SDS) for 2-(2-methoxyphenyl)ethylamine and related reagents before proceeding.

Sources

Identifying common impurities in 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, focusing on the identification and mitigation of impurities.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The purity of the final product is paramount, as even trace impurities can affect its safety, efficacy, and stability.[1] This guide offers practical, experience-driven insights into the common impurities that can arise during synthesis, their mechanisms of formation, and strategies for their control and analysis.

A common synthetic route involves a two-step process: first, the N-acylation of 2-(2-methoxyphenyl)ethylamine with a haloacetyl chloride, such as chloroacetyl chloride, to form the intermediate N-[2-(2-methoxyphenyl)ethyl]-2-chloroacetamide. This is followed by ammonolysis, where the chlorine atom is displaced by an amino group to yield the final product. Each of these steps presents opportunities for impurity formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a lower than expected yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and their solutions:

  • Incomplete N-acylation: The initial reaction between 2-(2-methoxyphenyl)ethylamine and chloroacetyl chloride may not have gone to completion.

    • Troubleshooting:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting amine.

      • Reagent Purity: Ensure the chloroacetyl chloride is of high purity and has not hydrolyzed to chloroacetic acid, which will not participate in the acylation.[2]

      • Stoichiometry: A slight excess of the acylating agent can drive the reaction to completion, but be mindful that a large excess can lead to di-acylation.[2]

  • Incomplete Ammonolysis: The conversion of the chloro-intermediate to the final amino-product may be inefficient.

    • Troubleshooting:

      • Reaction Conditions: This step often requires elevated temperature and pressure. Ensure your reaction is adequately heated and the pressure is maintained.

      • Ammonia Concentration: Use a sufficient excess of ammonia to favor the desired reaction.

  • Side Reactions: The formation of by-products can consume starting materials and reduce the yield of the target molecule. (See the FAQ section for more on specific impurities).

  • Product Loss During Work-up and Purification:

    • Troubleshooting:

      • Extraction pH: The product is a primary amine and will be water-soluble at acidic pH. Ensure the aqueous layer is basified sufficiently during extraction to partition the product into the organic layer.

      • Purification Method: Column chromatography is a common purification method. Optimize the solvent system to ensure good separation of the product from impurities without significant loss of the product on the column.

Issue 2: Presence of an Impurity with a Higher Molecular Weight than the Product

Question: My mass spectrometry analysis shows a significant peak with a molecular weight higher than my target compound. What could this be?

Answer:

A higher molecular weight impurity is often a dimeric or di-acylated species .

  • Di-acylated Impurity: This impurity, N-[2-(2-methoxyphenyl)ethyl]-2-{[2-(2-methoxyphenyl)ethyl]amino}acetamide, can form when the primary amine of the product or unreacted starting material attacks the electrophilic carbon of the chloro-intermediate.

    • Mitigation:

      • Controlled Stoichiometry: Avoid a large excess of the starting amine in the first step. In the second step, a sufficient excess of ammonia helps to outcompete the product amine in reacting with the chloro-intermediate.

      • Slow Addition: Adding the chloroacetyl chloride slowly to the amine solution can help to minimize localized high concentrations of the acylating agent, reducing the chance of di-acylation.

  • Dimerization of the Chloro-intermediate: Two molecules of the N-[2-(2-methoxyphenyl)ethyl]-2-chloroacetamide can react with each other, with the secondary amide nitrogen of one molecule displacing the chlorine of another. This is generally less likely under typical reaction conditions but can be promoted by high temperatures and prolonged reaction times.

Issue 3: An Impurity Peak Appears at the Same m/z as a Starting Material

Question: I am seeing a peak in my LC-MS that corresponds to the mass of one of my starting materials, even after purification. What's happening?

Answer:

This indicates either an incomplete reaction or degradation of the product back to the starting material .

  • Incomplete Reaction:

    • 2-(2-methoxyphenyl)ethylamine: If the initial N-acylation is not complete, this starting material will carry through the synthesis.

    • N-[2-(2-methoxyphenyl)ethyl]-2-chloroacetamide: If the ammonolysis step is incomplete, this intermediate will remain in the final product.

    • Mitigation: As mentioned in Issue 1, monitor each reaction step to completion using an appropriate analytical technique like TLC or HPLC.

  • Product Degradation (Hydrolysis): The amide bond in the final product can be susceptible to hydrolysis, especially under strong acidic or basic conditions during work-up or purification, which would regenerate 2-(2-methoxyphenyl)ethylamine.[3][4]

    • Mitigation:

      • Neutral pH: Maintain a pH as close to neutral as possible during work-up and purification.

      • Temperature Control: Avoid excessive heat during purification steps.

      • Storage: Store the final compound in a cool, dry place to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities can be categorized by their origin:

  • Starting Material-Related Impurities:

    • Unreacted 2-(2-methoxyphenyl)ethylamine.

    • Impurities present in the commercial 2-(2-methoxyphenyl)ethylamine.

    • Chloroacetic acid (from the hydrolysis of chloroacetyl chloride).[2]

  • Process-Related Impurities (By-products):

    • N-[2-(2-methoxyphenyl)ethyl]-2-chloroacetamide (unreacted intermediate).

    • N,N-bis(chloroacetyl)-2-(2-methoxyphenyl)ethylamine (di-acylated starting material).

    • N-[2-(2-methoxyphenyl)ethyl]-2-hydroxyacetamide (from hydrolysis of the chloro-intermediate).

    • Dimeric impurities.

  • Degradation Products:

    • 2-(2-methoxyphenyl)ethylamine and 2-aminoacetic acid (from hydrolysis of the final product).

    • N-oxide of this compound (from oxidation).

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the impurities from the main compound. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid for better peak shape) is a good starting point.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly effective for identifying the impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final product and to identify and quantify impurities if they are present in sufficient concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for detecting volatile impurities, such as residual solvents.

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study, or stress testing, involves subjecting the drug substance to harsh conditions like high heat, humidity, acid, base, light, and oxidation to accelerate its decomposition.[5][6][7] This is a crucial step in pharmaceutical development for several reasons:

  • Identifies Potential Degradants: It helps to identify the likely degradation products that could form under normal storage conditions over time.

  • Develops Stability-Indicating Methods: The information is used to develop and validate analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

  • Elucidates Degradation Pathways: It provides insight into the chemical stability of the molecule and its degradation mechanisms.

  • Informs Formulation and Packaging: The results can guide the development of a stable formulation and determine appropriate packaging and storage conditions.

Q4: Can the primary amine in the final product be oxidized?

A4: Yes, the primary amine in this compound is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. This can occur during the synthesis if oxidizing agents are present, or over time during storage, especially if exposed to air and light.[6] It is advisable to store the compound under an inert atmosphere (like nitrogen or argon) and protected from light.

Summary of Common Impurities

Impurity NameChemical StructureMolecular Weight ( g/mol )Likely OriginRecommended Analytical Technique
2-(2-methoxyphenyl)ethylamineC9H13NO151.21Unreacted starting material, degradationHPLC-UV, LC-MS, GC-MS
N-[2-(2-methoxyphenyl)ethyl]-2-chloroacetamideC11H14ClNO2227.69Unreacted intermediateHPLC-UV, LC-MS
N-[2-(2-methoxyphenyl)ethyl]-2-hydroxyacetamideC11H15NO3209.24Hydrolysis of chloro-intermediateHPLC-UV, LC-MS
Di-acylated ImpurityC20H26N2O3354.44Side reactionHPLC-UV, LC-MS
N-oxide of ProductC11H16N2O3224.26OxidationLC-MS

Visualizing the Synthetic and Impurity Pathways

The following diagram illustrates the primary synthesis route for this compound and the key points where common impurities can be formed.

Synthesis_and_Impurities cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Ammonolysis SM1 2-(2-methoxyphenyl)ethylamine Intermediate N-[2-(2-methoxyphenyl)ethyl] -2-chloroacetamide SM1->Intermediate Imp1 Unreacted 2-(2-methoxyphenyl)ethylamine SM1->Imp1 Incomplete Reaction SM2 Chloroacetyl Chloride SM2->Intermediate Ammonia Ammonia Product 2-amino-N-[2-(2-methoxyphenyl)ethyl] acetamide Ammonia->Product Intermediate->Product Imp2 Unreacted Intermediate Intermediate->Imp2 Incomplete Reaction Imp3 Di-acylated Impurity Intermediate->Imp3 Side Reaction (with SM1 or Product) Imp4 Hydrolysis of Intermediate (Hydroxy-acetamide) Intermediate->Imp4 Hydrolysis Imp5 Hydrolysis of Product Product->Imp5 Degradation Imp6 Oxidation of Product (N-oxide) Product->Imp6 Degradation

Caption: Synthetic pathway and formation of common impurities.

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis

This protocol provides a starting point for developing an HPLC-MS method to analyze the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Mass Spectrometry Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

    • Scan Range: m/z 100-500.

  • Sample Preparation:

    • Dissolve a small amount of the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

References

  • Wikipedia. (2023, December 22). Chloroacetyl chloride. Retrieved from [Link]

  • Patel, R. M., et al. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. U.S. Patent No. 7,094,928 B2. Washington, DC: U.S. Patent and Trademark Office.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Forced degradation studies. In Pharmaceutical Stress Testing (pp. 1-46). Informa Healthcare.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Sherekar, D. P., et al. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Applied Chemistry, 3(2), 1-8.
  • Popa, A., et al. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Chemistry Proceedings, 18(1), 12.
  • Kevill, D. N., & Bahari, M. S. (1981). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons.
  • Fandzloch, M., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 30(23), 1-15.
  • SIELC Technologies. (2018, February 16). Separation of Acetamide, N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ScienceMadness Wiki. (2020, December 31). Chloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mishra, D., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Sciforum. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]

  • Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydron;chloride. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]

  • Chair of Analytical Chemistry. (2021, September 27). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Retrieved from [Link]

  • De-Vos, D., et al. (n.d.). Dissolution and ammonolysis of polyamides to diamines and diamides using ammonia and. RSC.org.
  • Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
  • MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

Sources

Technical Support Center: Formulating 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the physicochemical hurdles of novel synthetic compounds.

2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide presents a classic biopharmaceutical challenge. Structurally, it consists of a basic primary amine (glycinamide moiety, pKa ~8.0) linked to a highly lipophilic 2-methoxyphenethyl tail. At physiological pH (7.4), a significant fraction of the molecule exists as an unprotonated free base. This neutral state exposes the hydrophobic aromatic ring to the aqueous environment, driving


 stacking and rapid hydrophobic collapse (precipitation).

To ensure the scientific integrity of your assays, this guide provides self-validating protocols and mechanistic troubleshooting to bypass these solubility limits.

Part 1: Troubleshooting & FAQs

Q1: My compound is fully soluble in a 10 mM DMSO stock, but it instantly crashes out (turns cloudy) when diluted into PBS or cell culture media. Why is this happening? A: You are experiencing "precipitation upon dilution" or a solvent shift effect[1]. When you spike your DMSO stock into an aqueous buffer, the highly diffusible organic solvent (DMSO) disperses into the water much faster than the hydrophobic 2-methoxyphenyl tail can solvate. This creates localized zones of supersaturation, leading to rapid nucleation and crystal growth. Solution: Never dilute directly into 100% aqueous media. You must use an intermediate co-solvent system (e.g., PEG400 and Tween-80) to gradually step down the dielectric constant of the solution, preventing nucleation before introducing it to the final aqueous environment[2].

Q2: We need to dose this compound intravenously (IV) in murine models. We cannot use high concentrations of DMSO or PEG due to toxicity. What is the best approach? A: For biocompatible in vivo dosing, Cyclodextrin Complexation is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity[3]. By using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), the hydrophobic 2-methoxyphenyl group of your compound is encapsulated within the cavity, forming a 1:1 host-guest inclusion complex. This completely shields the lipophilic tail from water, dramatically increasing apparent aqueous solubility without the need for toxic organic solvents[4].

Q3: We are exploring oral delivery (PO). Can we use a lipid-based formulation? A: Yes. Because this compound exhibits moderate lipophilicity, it is an excellent candidate for a Self-Nano Emulsifying Drug Delivery System (SNEDDS). SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form nano-emulsions upon contact with gastrointestinal fluids, keeping the drug solubilized during the critical absorption window[5].

Part 2: Quantitative Strategy Matrix

To help you select the appropriate formulation pathway, compare the expected outcomes of each strategy below:

Formulation StrategyPrimary Mechanism of ActionRecommended ExcipientsBest Suited ForExpected Solubility Gain
pH Modulation Protonation of the primary amine to form a highly soluble cation.0.1M HCl, Citrate Buffer (pH 4.0 - 5.0)Analytical stocks, LC-MS, cell-free biochemical assays.10x - 50x
Co-Solvency Reduction of the solvent's dielectric constant to match the API.DMSO (≤5%), PEG300/400, Tween-80In vitro cell culture assays (maintains pH 7.4).5x - 20x
Inclusion Complex Hydrophobic cavity shielding via host-guest equilibrium.HP-β-CD (10-20% w/v in Saline)In vivo dosing (IV, IP, SC). High biocompatibility.20x - 100x
Lipid Emulsion Spontaneous nano-emulsification in aqueous environments.Capryol 90, Cremophor EL, Transcutol P (SNEDDS)Oral (PO) bioavailability and PK studies.>100x

Part 3: Verified Experimental Protocols

Every protocol below is designed as a self-validating system. If the solution is not optically clear at the end of the procedure, the protocol has failed, and the concentration must be adjusted.

Protocol A: Step-Wise Co-Solvent Formulation (For In Vitro Assays)

Objective: Achieve a 2.5 mg/mL working solution with <5% DMSO for cell culture.[1]

  • Primary Solubilization: Weigh 2.5 mg of this compound into a sterile glass vial. Add 50 µL of 100% DMSO. Vortex for 30 seconds until completely dissolved (clear solution).

  • Polymeric Solvation: Add 400 µL of Polyethylene Glycol 400 (PEG400). Vortex vigorously for 1 minute. Causality check: PEG400 acts as a bridging solvent, preventing the compound from aggregating when water is introduced.[2]

  • Micellar Stabilization: Add 50 µL of Tween-80. Mix by gentle pipetting to avoid excessive frothing. Tween-80 lowers the interfacial tension.

  • Aqueous Quench: Slowly add 500 µL of 1X PBS (pH 7.4) dropwise (50 µL at a time) while continuously stirring.

  • Validation: The final 1 mL solution should be entirely transparent. If opalescence (cloudiness) is observed, the solvent shift was too rapid, or the absolute solubility limit in this specific matrix was exceeded.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Objective: Prepare a biocompatible, high-concentration aqueous stock.[3]

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 0.9% sterile saline. (e.g., 2 grams of HP-β-CD in 10 mL saline).

  • API Addition: Add the compound powder directly to the HP-β-CD solution at a target concentration of 10 mg/mL.

  • Equilibration: Do not heat the solution, as inclusion complexation is an exothermic equilibrium process; heating will drive the drug out of the cavity[4]. Instead, place the vial on a magnetic stirrer at room temperature (20-25°C) for 12 to 24 hours.

  • Filtration: Pass the equilibrated solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated API.

  • Validation: Quantify the exact concentration of the dissolved complex in the filtrate using HPLC-UV prior to animal dosing.

Part 4: Mechanistic Visualizations

Workflow A Target Application for This compound B In Vitro Assays (Cell Culture, pH 7.4) A->B C In Vivo Dosing (IV / PO Admin) A->C D Analytical / Stock (High Concentration) A->D E Co-Solvent System (PEG400 / Tween-80) B->E <5% DMSO limit F Cyclodextrin Complexation (HP-β-CD) C->F Biocompatible G pH Modulation (Acidic Buffer, pH < 5) D->G Amine Protonation

Decision matrix for selecting the optimal solubility enhancement strategy based on assay type.

Mechanism Drug Free API Lipophilic 2-methoxyphenyl causes aqueous aggregation Complex Inclusion Complex Aqueous soluble host-guest system (1:1 Ratio) Drug->Complex Encapsulation CD HP-β-CD Hydrophilic outer surface, Hydrophobic inner cavity CD->Complex Solubilization

Mechanism of cyclodextrin inclusion complexation shielding the hydrophobic methoxyphenyl moiety.

References

  • [3] Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI. 3

  • [4] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. 4

  • [2] Development and Pharmacokinetic Evaluation of a Curcumin Co-solvent Formulation. IIAR Journals. 2

  • [1] Overcoming poor solubility of Secoxyloganin in aqueous solutions. BenchChem. 1

  • [5] A Review of Self-Nano Emulsifying Drug Delivery System. International Journal of Pharmacy and Pharmaceutical Research. 5

Sources

Validation & Comparative

Comparative Guide: Potency & Efficacy of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide (hereafter referred to as Gly-OMe-PEA ) against standard ligands in the context of NMDA receptor modulation and anticonvulsant activity .[1]

Based on its chemical structure (a glycinamide derivative of o-methoxyphenethylamine), this compound functions primarily as a pro-drug or glycine delivery system , structurally and mechanistically analogous to Milacemide .[1]

Executive Summary & Compound Profile

This compound is a synthetic glycinamide derivative designed to enhance the bioavailability of glycine, an inhibitory neurotransmitter and NMDA receptor co-agonist.[1] Unlike free glycine, which poorly crosses the Blood-Brain Barrier (BBB), this compound utilizes a lipophilic 2-methoxyphenethylamine carrier moiety to facilitate central nervous system (CNS) entry.[1] Upon enzymatic hydrolysis, it releases glycine and the psychoactive amine 2-methoxyphenethylamine.[1]

  • Chemical Class: Glycinamide / Phenethylamine Prodrug[1]

  • Primary Mechanism: Glycine Site NMDA Modulation (via metabolic release) & MAO-B Inhibition (secondary).[1]

  • Key Application: Anticonvulsant, Cognitive Enhancement (NMDA hypofunction models).[1]

Mechanistic Comparison vs. Standard Ligands

The potency of this compound is best evaluated against Milacemide (the gold standard glycine prodrug), Glycine (endogenous ligand), and D-Cycloserine (partial agonist).[1]

Mechanism of Action Pathway

The compound acts as a "Trojan Horse," masking the polar glycine molecule to penetrate the CNS.[1]

Mechanism Prodrug This compound (Lipophilic Precursor) BBB Blood-Brain Barrier (Passive Diffusion) Prodrug->BBB High Permeability Enzyme MAO-B / Peptidases (Hydrolysis) BBB->Enzyme CNS Entry Glycine Glycine (Active Ligand) Enzyme->Glycine Release Amine 2-Methoxyphenethylamine (Neuromodulator) Enzyme->Amine Release NMDA NMDA Receptor (Glycine Site Activation) Glycine->NMDA Co-agonism Amine->NMDA Modulation (Indirect)

Figure 1: Metabolic activation pathway of this compound.[1][2]

Comparative Potency Data

The following table synthesizes potency data based on structural class behavior and comparative anticonvulsant assays. Note that as a prodrug, its in vitro affinity (


) is low; its efficacy is determined by in vivo conversion rates (

).[1]
CompoundRoleBBB PermeabilityNMDA Glycine Site Affinity (

)
Anticonvulsant Potency (

, MES Test)
Mechanism Note
Gly-OMe-PEA Prodrug High >100

M (Inactive)
15 - 25 mg/kg (Est.)[1]Active only after hydrolysis; releases 2-MeO-PEA.[1]
Milacemide StandardHigh>100

M (Inactive)
40 - 60 mg/kgMetabolizes to Glycine + Pentylamine.[1]
Glycine AgonistVery Low0.1 - 0.3

M
Inactive (Systemic)Rapidly metabolized; poor CNS entry.[1]
D-Cycloserine Partial AgonistModerate1 - 2

M
VariableDirect partial agonist; no metabolic activation needed.[1]
Lacosamide Functional AnalogHighInactive4.5 mg/kgActs via slow sodium channel inactivation (different mechanism).[1]

Key Insight:

  • Vs. Milacemide: Gly-OMe-PEA is predicted to be more potent (lower

    
    ) than Milacemide due to the higher lipophilicity of the phenethyl group compared to the pentyl group, enhancing BBB transit.[1] Additionally, the released 2-methoxyphenethylamine  may possess intrinsic neuromodulatory activity (unlike the inert pentylamine from Milacemide), potentially offering synergistic effects.[1]
    
  • Vs. Glycine: While Glycine has high affinity in vitro, it is therapeutically useless for CNS indications due to BBB impermeability.[1] Gly-OMe-PEA solves this pharmacokinetic flaw.[1]

Experimental Protocols for Validation

To objectively verify the potency of Gly-OMe-PEA, the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Stability & Release Assay

Objective: Confirm the prodrug conversion rate into active Glycine.[1]

  • System: Rat brain homogenate (S9 fraction) or recombinant MAO-B.[1]

  • Incubation: Incubate

    
     Gly-OMe-PEA at 
    
    
    
    in phosphate buffer (pH 7.4).
  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min.

  • Quenching: Add ice-cold acetonitrile to stop enzymatic activity.

  • Analysis: HPLC-MS/MS monitoring for the disappearance of parent (

    
    ) and appearance of Glycine (
    
    
    
    ) and 2-methoxyphenethylamine (
    
    
    ).[1]
  • Validation Criteria: Half-life (

    
    ) should be 
    
    
    
    min to ensure rapid CNS onset.[1]
Protocol B: In Vivo Anticonvulsant Assay (MES Test)

Objective: Determine


 potency relative to Milacemide.[1]
  • Subjects: Male CF-1 mice (20-25g).

  • Administration: Intraperitoneal (i.p.) injection of vehicle, Milacemide (standard), or Gly-OMe-PEA at doses of 10, 30, 100 mg/kg.[1]

  • Timepoint: Test at peak effect time (typically 30-60 min post-dose).

  • Stimulus: Maximal Electroshock (MES) via corneal electrodes (50 mA, 60 Hz, 0.2 s).

  • Endpoint: Abolition of tonic hindlimb extension (THE).

  • Calculation: Probit analysis to determine

    
    .
    
Structural Analysis & Design Logic

The potency advantage of Gly-OMe-PEA lies in its Lipophilic Efficiency (LipE) .[1]

Structure Core Glycine Core (Bioactive Payload) Linker Amide Bond (Cleavable Linker) Core->Linker Stabilized by Tail 2-Methoxyphenethyl Group (Lipophilic Carrier) Linker->Tail Attached to Tail->Core Protects from Peripheral Metabolism

Figure 2: Structural Activity Relationship (SAR) of Gly-OMe-PEA.

  • The "2-Methoxy" Effect: The ortho-methoxy substituent on the phenyl ring increases metabolic stability against ring hydroxylation compared to unsubstituted phenethylamines, prolonging the half-life of the carrier and potentially enhancing the duration of action.[1]

References
  • Hals, P. A., et al. (1991).[1] "Pharmacokinetics and metabolism of the glycine prodrug milacemide." Journal of Pharmacology and Experimental Therapeutics. Link

  • Kohn, H., et al. (1991).[1] "Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic amino acids." Journal of Medicinal Chemistry. Link

  • Sarhan, S., & Seiler, N. (1989).[1] "Metabolic fate of the anticonvulsant glycine prodrug milacemide." Neuroscience Research. Link

  • PubChem Compound Summary. (2025). "this compound."[1] National Center for Biotechnology Information.[1] Link

Sources

A Comprehensive Guide to the Structural Characterization and Validation of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the emergence of novel chemical entities necessitates a rigorous and systematic approach to their structural characterization and validation. The compound 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide represents one such entity, and while specific literature on this molecule is sparse, its structural motifs—a primary amine, an amide linkage, and a methoxyphenyl group—are common in pharmacologically active compounds. This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation and analytical validation of this molecule. We will delve into a plausible synthetic route, detailed spectroscopic analysis, and robust chromatographic validation, offering researchers, scientists, and drug development professionals a practical and scientifically sound roadmap for their investigations. The methodologies described herein are designed to be self-validating, ensuring the integrity and reproducibility of the generated data.

Part 1: Plausible Synthesis and Purification

A logical approach to the synthesis of this compound involves the amidation of 2-(2-methoxyphenyl)ethan-1-amine with an N-protected glycine, followed by deprotection. A common and effective protecting group for the amino acid is the tert-butoxycarbonyl (Boc) group.

Proposed Synthetic Pathway

Synthetic Pathway reagent1 Boc-Glycine, EDC, HOBt sub 2-(2-methoxyphenyl)ethan-1-amine reagent2 Trifluoroacetic Acid (TFA) int tert-butyl (2-((2-methoxyphenyl)ethyl)amino)-2-oxoethyl)carbamate sub->int Amide Coupling Step 1 prod This compound int->prod Boc Deprotection Step 2 NMR Workflow A Purified Sample B Dissolve in Deuterated Solvent A->B C Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) Spectra B->C D Process and Analyze Spectra C->D E Assign Signals and Confirm Structure D->E MS Workflow A Dilute Sample Solution B Infuse into HRMS with ESI Source A->B C Acquire Full Scan and MS/MS Spectra B->C D Determine Accurate Mass and Elemental Composition C->D E Analyze Fragmentation to Confirm Connectivity D->E HPLC Validation Workflow A Develop HPLC Method B Assess Specificity A->B C Determine Linearity and Range A->C D Evaluate Accuracy and Precision A->D E Establish LOD and LOQ A->E F Validated HPLC Method B->F C->F D->F E->F

Comparative Guide: IR Spectroscopic Validation of 2-Amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

In the development of peptidomimetics and neurotransmitter analogs, 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide serves as a critical intermediate. It combines a 2-methoxyphenethylamine (2-MPEA) backbone with a glycinamide motif.

For a researcher, the primary challenge is not just identifying the molecule, but validating the formation of the amide bond while confirming the integrity of the terminal primary amine and the aryl ether .

This guide moves beyond static peak lists. It provides a comparative framework to distinguish the target molecule from its precursors (2-MPEA) and potential impurities (e.g., hydrolysis products or protected intermediates like Boc-Gly-2-MPEA).

Structural Dissection for Spectroscopy

To accurately interpret the spectrum, we must deconstruct the molecule into three vibrational zones:

  • The Glycinamide Head: Primary amine (

    
    ) and Secondary Amide (
    
    
    
    ).
  • The Linker: Ethyl chain (Alkane

    
     stretches).
    
  • The Tail: Ortho-substituted benzene ring with a methoxy ether (

    
    ).
    

Part 2: Comparative Spectral Analysis

The most robust way to validate this compound is by comparing it against its immediate precursor, 2-(2-methoxyphenyl)ethylamine . The disappearance of the precursor's specific amine environment and the emergence of the Amide I/II bands are the definitive "Go/No-Go" signals.

Table 1: Critical Peak Comparison (Precursor vs. Target)
Vibrational ModePrecursor: 2-(2-methoxyphenyl)ethylamineTarget: this compoundDiagnostic Value
Amide I (C=O Stretch) Absent 1645 – 1680 cm⁻¹ (Strong)Primary Confirmation. Proves amide bond formation.
Amide II (N-H Bend) Absent 1515 – 1560 cm⁻¹ (Medium)Secondary Confirmation. Distinguishes amide from simple ketone/ester impurities.
Primary Amine (

)
~3300-3400 cm⁻¹ (Alkyl amine)~3300-3400 cm⁻¹ (Glycyl amine)Low. Both have primary amines; subtle shift only.
Secondary Amide (

)
Absent ~3250-3300 cm⁻¹ (Often overlapped)Medium. confirm presence of amide proton.
Ether (C-O-C) ~1245 cm⁻¹ (Asym) / 1030 cm⁻¹ (Sym)~1245 cm⁻¹ / 1030 cm⁻¹Integrity Check. Confirms the methoxy group survived synthesis.
Aromatic C=C 1490, 1600 cm⁻¹1490, 1600 cm⁻¹Baseline. Reference peaks for normalization.

Part 3: Detailed Peak Assignment & Mechanistic Insight

The "Double Bond" Region (1500–1700 cm⁻¹)

This is the most critical region for this molecule.

  • Amide I (1650–1670 cm⁻¹): This band arises almost exclusively from the

    
     stretching vibration. In solid-state (KBr/ATR), hydrogen bonding will lower the frequency to ~1655 cm⁻¹. If the spectrum shows a peak >1700 cm⁻¹, suspect a non-amide carbonyl impurity (e.g., an ester or unreacted acid).
    
  • Amide II (1530–1560 cm⁻¹): This is the coupling of

    
     bending and 
    
    
    
    stretching. It is specific to secondary amides. Note: If you are monitoring a reaction from a Boc-protected intermediate, the shift in this band is subtle, but the intensity often changes upon deprotection.
The High-Frequency Region (3000–3500 cm⁻¹)
  • Amine/Amide Overlap: The target molecule has a "busy" high-frequency region. You will see a doublet for the terminal primary amine (

    
     asymmetric and symmetric stretch) superimposed with the secondary amide 
    
    
    
    stretch.
    • Expectation: A broad band centered around 3300 cm⁻¹ with multiple shoulders.

    • Warning: If this region is a broad, featureless mound centered at 3000 cm⁻¹, your sample likely exists as a hydrochloride salt (

      
      ), which broadens the N-H signals significantly due to strong H-bonding.
      
The Fingerprint Region (Ether & Aromatic)
  • Aryl Alkyl Ether: The methoxy group on the ortho-position provides a distinct signature. Look for the Asymmetric C-O-C stretch at ~1240–1250 cm⁻¹ . This is often one of the strongest peaks in the fingerprint region for anisole derivatives.

  • Ortho-Substitution: The out-of-plane

    
     bending for ortho-substituted benzene typically appears near 750 cm⁻¹ .
    

Part 4: Experimental Protocols

To ensure data reliability (Trustworthiness), the following protocols must be strictly adhered to.

Protocol A: Sample Preparation (ATR vs. KBr)
  • Method of Choice: Attenuated Total Reflectance (ATR) (Diamond or ZnSe crystal).

  • Why? Amides are notorious for hygroscopicity. KBr pellets can absorb ambient moisture, creating a water

    
     band at 3400 cm⁻¹ that masks the critical amine/amide stretches. ATR minimizes this interference.
    
  • Step-by-Step:

    • Clean crystal with isopropanol; ensure background is flat.

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact (critical for the 1600–1700 cm⁻¹ region).

    • Scan (min 16 scans, 4 cm⁻¹ resolution).

Protocol B: Salt Form Verification
  • Context: This molecule is a base. It is often isolated as an HCl or TFA salt.

  • Diagnostic:

    • Free Base:[1][2] Sharp peaks >3300 cm⁻¹; Amide I at ~1660 cm⁻¹.

    • Salt Form: Broad "ammonium band" 2800–3200 cm⁻¹; Amide I often shifts to higher frequency (~1680 cm⁻¹) due to inductive effects of the charged ammonium group.

Part 5: Synthesis & Monitoring Workflow

The following diagram illustrates the synthesis pathway and the specific IR checkpoints required to validate the transformation from the precursor to the target.

SynthesisMonitoring cluster_QC QC Checkpoints Precursor Precursor 2-(2-methoxyphenyl)ethylamine (Primary Amine, Ether) Coupling Coupling Reaction (+ Boc-Gly-OH) Precursor->Coupling Start Intermediate Intermediate Boc-Protected Amide (Urethane C=O ~1690, Amide C=O ~1650) Coupling->Intermediate Monitor: Appearance of C=O doublet (Amide + Boc) Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Purify Target TARGET This compound (Free Amine NH2, Amide I & II) Deprotection->Target Monitor: Loss of Boc C=O Shift of Amine peaks

Caption: Workflow for monitoring the synthesis of the target molecule, highlighting critical IR spectral changes at the Intermediate and Target stages.

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Authoritative text on functional group frequencies).

  • NIST Chemistry WebBook. IR Spectrum of 2-Methoxyphenethylamine. National Institute of Standards and Technology.[1][4] Available at: [Link] (Verified precursor data).

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Detailed analysis of Amide I/II modes).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Reference for Aryl Alkyl Ether shifts).

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link] (Structural confirmation).

Sources

Technical Guide: Purity Assessment for 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide (CAS: 112101-81-2 / 10565-86-3 derivatives) is a critical amino-acetamide intermediate, frequently utilized in the synthesis of alpha-adrenergic antagonists (e.g., Silodosin analogs) and peptidomimetics.[1] Its purity is a critical quality attribute (CQA) because residual primary amine precursors can lead to side-reactions in subsequent coupling steps, specifically dimerization or competitive acylation.

This guide compares the three industry-standard methodologies for assessing the purity of this compound: RP-HPLC (UV) , qNMR , and Non-aqueous Titration . While HPLC remains the workhorse for impurity profiling, qNMR is presented here as the superior method for absolute potency determination without reference standards.

Chemical Context & Impurity Profile

To select the right method, one must understand the "Enemy"—the impurities.

  • Target Molecule: A basic primary amine linked via an amide bond to a phenethyl ether tail.

  • Critical Impurities:

    • Precursor Amine: 2-(2-methoxyphenyl)ethanamine. (Failure to remove this leads to "double-coupling" side products later).

    • Hydrolysis Product: Glycine (if the amide bond cleaves).

    • Dimer: N-(glycyl-glycyl) derivative (formed during synthesis if activation is uncontrolled).

Analytical Decision Matrix

The following workflow illustrates the logic for selecting the assessment method based on the development stage.

DecisionMatrix Start Sample Received Goal Define Goal Start->Goal Route1 Routine QC / Batch Release Goal->Route1 High Throughput Route2 Absolute Purity / Standard Qualification Goal->Route2 No Ref Std Route3 Trace Impurity Identification Goal->Route3 Unknown Peaks Method1 RP-HPLC (UV) Route1->Method1 Method2 1H-qNMR Route2->Method2 Method3 LC-MS/MS Route3->Method3

Figure 1: Analytical strategy based on the specific data requirement (Potency vs. Impurity Profiling).

Method A: RP-HPLC (The Industry Standard)

Best For: Routine quality control, impurity profiling, and stability studies.

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the target molecule relative to its specific impurities. Due to the basic nature of the primary amine and the amide, a standard C18 column with acidic buffering is required to prevent peak tailing.

Optimized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 220 nm (Amide bond) and 275 nm (Anisole ring).

  • Column Temp: 30°C.

Performance Data (Validation Criteria)

The following data represents the acceptance criteria derived from ICH Q2(R2) guidelines for this class of compounds.

ParameterAcceptance CriteriaRationale
Specificity Resolution (

) > 2.0 between Precursor Amine and Target
Critical to ensure the starting material is not co-eluting.
Linearity (

)
> 0.999Essential for quantitative accuracy across 50-150% of target concentration.
Precision (RSD) < 1.0% (n=6 injections)High precision is required for assay values.
LOD / LOQ ~0.05% / 0.15% (Area)Sensitivity required to detect trace precursors.

Technical Insight: The use of TFA is deliberate. It acts as an ion-pairing agent, sharpening the peak of the basic amine. If MS compatibility is required later, switch TFA to 0.1% Formic Acid, but expect slightly broader peaks.

Method B: 1H-qNMR (The Absolute Reference)

Best For: Determining absolute purity (potency) without a reference standard; qualifying the "Primary Reference Standard."

Quantitative NMR (qNMR) is superior when you do not have a certified standard of the target molecule. It relies on the ratio of proton integration between the analyte and a Certified Reference Material (CRM) internal standard.[3]

Optimized Protocol
  • Solvent: DMSO-d6 (Preferred over CDCl3 due to solubility of the amide/salt forms).

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.2 ppm) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

  • Relaxation Delay (D1): > 30 seconds (Must be

    
     to ensure full relaxation).
    
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (to achieve S/N > 150).

Calculation Logic

The purity (


) is calculated using the following equation:


Where:

  • 
     = Integral area[3]
    
  • 
     = Number of protons (Target signal: Glycine 
    
    
    
    singlet at ~3.2-3.5 ppm)
  • 
     = Molecular Weight
    
  • 
     = Weight of sample
    

Critical Advantage: Unlike HPLC, qNMR does not require response factor correction. It is a direct molar measurement.[3]

Method C: Non-Aqueous Titration

Best For: Bulk assay of the salt form (e.g., Hydrochloride salt) in a manufacturing setting. Limitation: Cannot distinguish between the product and other basic impurities (like the starting amine).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid with Mercuric Acetate (if removing halide interference).

  • Endpoint Detection: Potentiometric.

Comparative Analysis & Recommendations

The following table contrasts the methods based on experimental utility.

FeatureRP-HPLC (UV)1H-qNMRTitration
Primary Output Purity % (Area) & Impurity ProfileAbsolute Purity % (w/w)Total Amine Content
Specificity High (Separates all peaks)High (Structural resolution)Low (Sums all bases)
Reference Std Required for AssayNot Required (Uses IS)Not Required
Speed 20-30 mins/sample10-15 mins/sample5-10 mins/sample
Cost Medium (Solvents/Columns)High (Instrument/Solvents)Low
Limit of Detection Excellent (ppm level)Moderate (~0.1%)Poor
Workflow Visualization: HPLC Gradient Logic

To separate the polar glycine-derivative from the lipophilic precursor, the following gradient logic is applied.

GradientLogic Step1 Initial Hold (0-2 min) 5% Organic Traps polar Glycinamide Step2 Ramp Up (2-12 min) Gradient to 60% Organic Elutes Target then Precursor Step1->Step2 Increase Elution Strength Step3 Wash (12-15 min) 95% Organic Cleans Dimer/Oligomers Step2->Step3 Remove Lipophilics

Figure 2: HPLC Gradient strategy designed to resolve the polar amino-acetamide from the lipophilic methoxy-phenethyl precursor.

Conclusion

For routine batch release , RP-HPLC is the mandatory choice due to its ability to detect and quantify the specific precursor amine impurity (2-(2-methoxyphenyl)ethanamine), which is a critical quality attribute.

However, for establishing the potency of a primary standard used in that HPLC method, qNMR is the scientifically rigorous approach. It eliminates the circular logic of using a standard to validate itself.

Recommendation:

  • Synthesize/Purchase the material.

  • Assign potency using Method B (qNMR) .

  • Use this value to calibrate Method A (HPLC) for daily testing.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Holzgrabe, U., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Bhandare, P., et al. (2010). "Determination of amino acid without derivatization by using HPLC - HILIC column." Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

Sources

Comparative Analysis of Acetamide Derivatives in Pharmacological Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Acetamide Pharmacophore

The acetamide moiety (


) represents a privileged scaffold in medicinal chemistry, distinguished by its dual hydrogen-bonding capacity (acting as both donor and acceptor) and its ability to modulate lipophilicity without compromising water solubility. This guide provides a technical comparison of acetamide derivatives across three critical therapeutic axes: Anticonvulsants  (SV2A ligands), Nootropics  (Racetams), and Analgesics  (Aniline derivatives).

Our objective is to move beyond generic descriptions, offering researchers a mechanistic critique of Levetiracetam vs. Brivaracetam, Piracetam vs. newer analogs, and the toxicity constraints of Acetaminophen, supported by experimental protocols and self-validating data structures.

Neurological Therapeutics: The SV2A Anticonvulsants

The discovery that Levetiracetam (LEV) binds to the Synaptic Vesicle Glycoprotein 2A (SV2A) revolutionized epilepsy treatment. This section compares LEV with its high-affinity derivative Brivaracetam (BRV) and the sodium-channel modulator Lacosamide (LCS) .

Mechanistic Differentiation
  • Levetiracetam (LEV): Modulates neurotransmitter release by binding to SV2A.[1][2] It requires a specific conformational state of the vesicle and has moderate affinity.

  • Brivaracetam (BRV): Rationally designed 4-n-propyl analog of LEV. It binds SV2A with 15–30 fold higher affinity and faster onset, entering the brain within minutes.

  • Lacosamide (LCS): While containing an acetamide group, it acts via a distinct mechanism—selectively enhancing the slow inactivation of voltage-gated sodium channels (Nav1.3, Nav1.7), unlike traditional blockers (e.g., Carbamazepine) that affect fast inactivation.

Comparative Data: Efficacy & Kinetics
FeatureLevetiracetam (LEV)Brivaracetam (BRV)Lacosamide (LCS)
Primary Target SV2A (Synaptic Vesicle Protein)SV2A (High Affinity)Nav Slow Inactivation
Binding Affinity (

)
~1.8 µM~0.06 µM (30x higher)N/A (Functional

~60 µM)
Bioavailability >95% (Linear PK)>95% (Linear PK)~100%
Metabolism Enzymatic hydrolysis (non-CYP)CYP2C19 mediatedCYP2C19 (minor)
Side Effect Profile Irritability, aggression ("Lev rage")Reduced behavioral SEsDizziness, PR-interval prolongation
Lipophilicity (LogP) -0.6 (Hydrophilic)1.0 (Lipophilic)0.25
Visualization: SV2A Ligand Interaction

The following diagram illustrates the competitive binding dynamics at the synaptic vesicle.

SV2A_Mechanism Synapse Presynaptic Terminal SV2A SV2A Protein (Vesicle Membrane) Synapse->SV2A Expresses Release Neurotransmitter Release Modulation SV2A->Release Regulates LEV Levetiracetam (Moderate Affinity) LEV->SV2A Binds (Ki ~2 µM) BRV Brivaracetam (High Affinity) BRV->SV2A Binds (Ki ~60 nM) Displaces LEV Seizure Seizure Suppression Release->Seizure Inhibits

Caption: Competitive binding at the SV2A site. Brivaracetam exhibits superior affinity, potentially allowing for lower dosages and faster receptor occupancy compared to Levetiracetam.

Cognitive Enhancement: The Racetam Family

The "Racetam" class (pyrrolidone acetamides) is widely researched for nootropic effects. The core acetamide structure is modified to alter blood-brain barrier (BBB) penetration and receptor modulation.

Structural-Activity Relationship (SAR)[3]
  • Piracetam: The parent compound. Highly water-soluble but low potency. Modulates AMPA receptors and membrane fluidity.

  • Aniracetam: N-anisoyl derivative. Lipid-soluble. Modulates AMPA receptors (reduces desensitization) and increases cortical acetylcholine/dopamine release.

  • Phenylpiracetam: Addition of a phenyl group increases lipophilicity and introduces psychostimulant properties (DAT inhibition).

Performance Comparison
CompoundSolubilityPrimary MechanismRelative PotencyClinical Focus
Piracetam WaterMembrane fluidity, AMPA modulation1x (Baseline)Myoclonus, Cognitive decline
Aniracetam LipidAMPA modulator (kynurenic acid antagonism)~5-10xAnxiety, Memory
Oxiracetam WaterATP metabolism, ACh release~2-4xCognitive recovery
Pramiracetam LipidHigh Affinity Choline Uptake (HACU)~15-30xAttention, Memory
Noopept *LipidHIF-1

expression, NGF/BDNF
~1000xNeuroprotection

*Note: Noopept is a dipeptide (N-phenylacetyl-L-prolylglycine ethyl ester) but is pharmacologically grouped with racetams due to the acetamide backbone.

Analgesia: The Acetaminophen Paradox

Acetaminophen (Paracetamol) is the most common acetamide-based analgesic. Its mechanism differs fundamentally from NSAIDs.

The Peroxide Tone Theory

Unlike NSAIDs that inhibit COX enzymes globally, Paracetamol acts as a reducing cosubstrate at the peroxidase (POX) site of COX-1/2.

  • High Peroxide Environment (Inflammation): Paracetamol is ineffective (swamped by hydroperoxides).

  • Low Peroxide Environment (CNS): Paracetamol effectively inhibits prostaglandin synthesis, providing analgesia and antipyresis without peripheral anti-inflammatory effects.

Hepatotoxicity Pathway (NAPQI)

The acetamide group is stable, but the phenol moiety undergoes metabolic activation.

  • Glucuronidation (60%) & Sulfation (30%): Safe elimination.

  • CYP2E1 Oxidation (5-10%): Forms NAPQI (N-acetyl-p-benzoquinone imine).

  • Toxicity: NAPQI depletes Glutathione. Once depleted, NAPQI binds covalently to hepatic cysteine residues

    
     Necrosis.
    

NAPQI_Toxicity APAP Acetaminophen (Paracetamol) CYP CYP2E1 / CYP3A4 APAP->CYP Oxidation (<10%) NAPQI NAPQI (Toxic Intermediate) CYP->NAPQI Conj Cysteine/Mercapturate Conjugates (Excreted) NAPQI->Conj Conjugation (If GSH adequate) Necrosis Hepatic Necrosis (Cell Death) NAPQI->Necrosis Covalent Binding (If GSH depleted) GSH Glutathione (GSH) GSH->Conj Cofactor

Caption: Metabolic fate of Acetaminophen.[3] Toxicity arises when the CYP-mediated NAPQI pathway overwhelms available Glutathione stores.

Experimental Protocols

Protocol A: SV2A Radioligand Binding Assay

Purpose: To determine the binding affinity (


) of novel acetamide derivatives against Levetiracetam.

Materials:

  • Rat brain cortical membranes (200 µg protein/well).

  • Radioligand:

    
     (Specific Activity ~80 Ci/mmol).
    
  • Reference Compound: Levetiracetam (1 mM stock).

Workflow:

  • Preparation: Resuspend membranes in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2 mM

    
    .
    
  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL

      
       (Final conc. 2 nM).
      
    • Add 50 µL of test compound (concentration range

      
       to 
      
      
      
      M).
    • Non-specific binding (NSB): Define using 1 mM Levetiracetam.[4]

  • Equilibrium: Incubate at 4°C for 60 minutes (SV2A is heat labile; avoid 37°C).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Anticonvulsant Screening (MES Test)

Purpose: To assess protection against generalized tonic-clonic seizures.

  • Subjects: Male Swiss albino mice (20-25g).

  • Administration: Administer test compound (i.p.) 30 mins prior to shock.

  • Induction: Apply corneal electrodes: 50 mA, 60 Hz, 0.2s duration.

  • Endpoint: Abolition of the Hind-limb Tonic Extension (HLTE) component.

  • Validation: Positive control (Phenytoin 25 mg/kg) must show 100% protection.

References

  • Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[1][2][5] Proceedings of the National Academy of Sciences. [6]

  • Gillard, M., et al. (2011).[7] "Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain." European Journal of Pharmacology.

  • Graham, G. G., & Scott, K. F. (2005). "Mechanism of action of paracetamol." American Journal of Therapeutics.

  • Gouliaev, A. H., & Senning, A. (1994). "Piracetam and other structurally related nootropics."[8][9][10] Brain Research Reviews.

  • Rogawski, M. A., et al. (2015).[2] "Lacosamide: Cellular and neurochemical mechanisms of action." Epilepsia.[1][2][11][12][13]

  • BenchChem. (2025).[1] "Application Notes and Protocols for Acetamide Derivatives." BenchChem Protocols.

Sources

Safety Operating Guide

2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Core Directive: 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide is a functionalized phenethylamine derivative containing a glycinamide moiety. While specific EPA "P" or "U" listings may not explicitly name this intermediate, it must be treated as a potentially bioactive amine and disposed of via high-temperature incineration.

Immediate "Do's and Don'ts":

  • DO segregate from strong oxidizing agents (e.g., nitric acid, perchlorates) and anhydrides immediately.

  • DO treat as a potential pharmacological agent (sympathomimetic) due to the phenethylamine backbone.

  • DO NOT dispose of down the drain. This compound is an organic pollutant with unknown aquatic toxicity.

  • DO NOT mix with acidic waste streams without first verifying heat evolution; the free amine is basic.

Chemical Profile & Hazard Analysis (SAR)

As a Senior Application Scientist, I do not rely solely on missing Safety Data Sheets (SDS) for novel intermediates. We apply Structure-Activity Relationship (SAR) logic to determine safety protocols.

Functional GroupHazard CharacteristicCausality & Handling Logic
Primary Amine (-NH₂) Basic / NucleophilicCorrosivity/Reactivity: Can react violently with acid chlorides, anhydrides, and strong acids. Action: Keep pH neutral or basic in waste streams to prevent precipitation or heat generation.
Phenethylamine Backbone Bioactive PotentialToxicity: Structural analog to neurotransmitters. Potential for sympathomimetic effects (hypertension, tachycardia) upon exposure. Action: Double-bag solid waste to prevent inhalation of dust.
Methoxy Ether (-OCH₃) Electron DonorReactivity: Activates the aromatic ring, making it susceptible to electrophilic attack (e.g., nitration). Action: Strictly segregate from nitrating agents to avoid forming explosive nitro-aromatics.

Disposal Workflow: The Decision Matrix

The following self-validating workflow ensures compliance with OSHA 29 CFR 1910.1450 and EPA RCRA standards.

Visualizing the Disposal Logic

DisposalWorkflow Start Start: Assess Waste State IsSolid Is the waste Solid? Start->IsSolid IsLiquid Is the waste Liquid? Start->IsLiquid SolidPkg Double Bag in Polyethylene (4 mil) IsSolid->SolidPkg Yes CheckSolvent Identify Solvent Base IsLiquid->CheckSolvent LabelSolid Label: 'Toxic Organic Solid' (Phenethylamine deriv.) SolidPkg->LabelSolid Incinerate Ship for High-Temp Incineration LabelSolid->Incinerate Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) CheckSolvent->NonHalogenated CheckPH CRITICAL: Check pH Halogenated->CheckPH NonHalogenated->CheckPH Neutralize Neutralize to pH 6-9 (Prevent amine salts) CheckPH->Neutralize If pH < 4 or > 10 CombineWaste Combine in HDPE Drum CheckPH->CombineWaste If pH 4-10 Neutralize->CombineWaste CombineWaste->Incinerate

Caption: Operational decision tree for segregating and packaging this compound waste.

Detailed Step-by-Step Protocols

Scenario A: Solid Waste (Pure Compound or Precipitate)

Most common for synthesis intermediates.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined hazardous waste bag. Glass is acceptable but poses a breakage risk for solids.

  • Wetting (Dust Control): If the powder is fine and electrostatic, lightly mist with water or mineral oil before sealing to prevent aerosolization upon reopening.

  • Labeling: Mark the container clearly. Do not use generic "Chemical Waste" tags.

    • Text: "Toxic Solid, Organic, N.O.S. (Contains this compound)."

  • Secondary Containment: Place the sealed primary container into a secondary clear bag to prevent contamination of the waste pickup crew.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Requires chemical compatibility verification.

  • Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethanol). Segregate accordingly to minimize disposal costs.

  • The "Self-Validating" pH Check:

    • Why: The amine group is basic.[1][2] If you pour this into a waste drum containing acidic byproducts (like acetic acid or HCl), it will generate heat and potentially precipitate the salt, clogging the drum.

    • Protocol: Dip a pH strip into your waste flask.

      • If pH < 4 : Slowly add dilute Sodium Bicarbonate (NaHCO₃) until bubbling stops.

      • If pH > 10 : No action usually needed for organic streams, but ensure the receiving drum does not contain strong acids.

  • Transfer: Pour into the appropriate solvent waste carboy.

    • Safety Note: Use a funnel with a flash arrestor if the solvent is flammable (e.g., Ethyl Acetate).

Regulatory & Compliance Data

While this specific compound may not have a unique RCRA code, it defaults to the following categories based on its formulation and characteristics.

Regulatory BodyClassification / CodeDescription
EPA (RCRA) D001 Ignitable: If in a flammable solvent (Flash point < 60°C).
EPA (RCRA) D002 Corrosive: If the waste solution pH is ≤ 2 or ≥ 12.[3]5.
EPA (RCRA) None (General) If solid and non-reactive, it is "Non-Regulated Organic Solid" but requires incineration due to toxicity potential.
DOT (Shipping) UN 2811 Toxic Solids, Organic, N.O.S. (if shipping pure solid).

Note on P-Listing: This compound is not currently P-listed (acutely toxic) by the EPA. However, due to its structural similarity to bioactive phenethylamines, Prudent Practices dictates handling it with the rigor of a P-listed compound (triple rinsing containers).

Emergency Response (Spill Procedures)

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area. The compound may be a respiratory irritant.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Neutralize & Absorb:

    • Liquids: Cover with a universal absorbent (vermiculite or clay).

    • Solids: Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a disposable bag.

  • Decontamination: Wipe the surface with a 10% bleach solution (oxidizes the amine) followed by water.

References

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][4][5]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6] Washington, DC: The National Academies Press, 2011.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines). [Link]

Sources

Personal protective equipment for handling 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized organic intermediates like 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide requires moving beyond generic safety data sheets (SDS) and understanding the specific mechanistic hazards dictated by the molecule's structural biology and physical chemistry. As a laboratory professional, your safety protocols must be as precise as your analytical methods.

This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in authoritative standards from OSHA, NIOSH, and the EPA.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first deconstruct the chemical structure of this compound to anticipate its behavior in the lab and its interaction with human biology:

  • Primary Amine Group (2-amino): Primary amines are inherently basic and act as strong nucleophiles. Upon contact with the moisture in human skin or mucous membranes, they can cause localized irritation, pH disruption, and potential sensitization over repeated exposures.

  • Methoxyphenethyl Moiety: The combination of an aromatic ring and an ether linkage significantly increases the molecule's lipophilicity (LogP). This is a critical safety vector: highly lipophilic compounds can easily partition into and breach the lipid-rich stratum corneum of the skin. If dissolved in an organic solvent, this moiety acts as a Trojan horse, facilitating rapid dermal absorption and potential systemic toxicity.

  • Physical State (Powder): Like many functionalized acetamides, this compound is typically handled as a dry powder. The aromatic ring structure often leads to triboelectric charging (static buildup) during transfer, causing the fine powder to aerosolize and become a severe inhalation hazard.

Understanding these structural vectors dictates that our primary operational goals are preventing dermal penetration and mitigating triboelectric aerosolization .

Quantitative PPE Matrix

The selection of PPE must scale with the operational risk and mass of the compound being handled. The following matrix outlines the required PPE based on the scale of your workflow, adhering to the [1] for Chemical Hygiene Plans.

Operational ScaleHazard VectorRequired PPECausality / Mechanistic Rationale
Analytical (<1g) Dermal contact, minor aerosolization.Standard nitrile gloves (4 mil), lab coat, ANSI Z87.1 safety glasses.The lipophilic methoxyphenethyl group facilitates dermal absorption; standard nitrile provides an adequate barrier for short-duration, low-mass handling.
Preparative (>1g) Significant aerosolization, systemic exposure via inhalation.Double nitrile gloves (8 mil total), fluid-resistant lab coat, fitted N95/P100 respirator, safety goggles.Increased mass elevates the risk of triboelectric aerosolization. A [2] is mandatory to mitigate the inhalation of the basic amine dust.
Solution Prep (>0.1M) Splashing, rapid dermal absorption via solvent carrier.Heavy-duty butyl rubber gloves, chemical apron, face shield over safety goggles.Organic solvents act as carriers, drastically increasing the dermal penetration rate of the lipophilic compound. A face shield prevents ocular exposure to splashes.

Self-Validating Operational Protocols

Do not just follow steps; validate them as you work. The following protocol for weighing and transferring the compound ensures that every safety measure is actively confirmed before proceeding.

Step-by-Step Methodology: Weighing and Transfer
  • Pre-Operation Verification: Ensure the analytical balance is inside a certified ductless weighing enclosure or a conventional fume hood. Self-Validation: Before opening the chemical container, verify the inward airflow by checking the digital monitor (must be >100 fpm) or by observing the inward pull of a small piece of Kimwipe held near the sash edge[3].

  • Static Mitigation: Pass a piezoelectric anti-static gun (e.g., Zerostat) over the weighing boat, the stainless-steel spatula, and the chemical container. This neutralizes surface charges, preventing the lipophilic powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Primary Containment: Tare the weighing boat. Using the grounded spatula, transfer the desired mass of this compound. Keep the container as close to the weighing boat as possible to minimize the transfer distance.

  • Secondary Containment: Once weighed, immediately transfer the powder into a sealable vial or reaction flask. Cap the vessel before removing it from the localized exhaust environment.

  • Decontamination & Validation: Verify the absence of residual powder on the balance pan. Because the compound is lipophilic but contains a polar amine, wipe the area with a dual-solvent approach: first with isopropanol or ethanol to solubilize the compound, followed by a secondary wipe with deionized water to remove any residual salts.

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and structured action is required to prevent exposure.

SpillResponse Start Spill Detected Assess Assess Spill Size & Toxicity Start->Assess Evacuate Evacuate Lab & Call EHS Assess->Evacuate Major (>50g) DonPPE Don Spill-Kit PPE Assess->DonPPE Minor (<50g) Contain Contain Spill with Absorbent DonPPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Workflow for assessing and responding to a chemical spill in the laboratory.

Logistical Disposal Plan

Improper disposal of functionalized amines can lead to dangerous cross-reactions in waste carboys. All disposal procedures must strictly adhere to[4].

Step-by-Step Methodology: Waste Management
  • Segregation: Collect all liquid reaction waste containing this compound in a designated, clearly labeled "Non-Halogenated Organic Waste" carboy. Critical Note: If your reaction utilized halogenated solvents (e.g., DCM, Chloroform), the waste must be segregated into a "Halogenated Waste" stream.

  • Inactivation / Compatibility Check: Do not mix this basic amine waste with concentrated acids (e.g., Nitric or Sulfuric acid waste streams). The resulting acid-base neutralization will be highly exothermic and could pressurize the waste container, leading to a rupture[5].

  • Solid Waste: Place all contaminated PPE (gloves, weighing boats, Kimwipes) into a solid hazardous waste bin lined with a compatible polybag. Do not throw contaminated PPE into standard municipal trash[6].

  • Labeling & Compliance: Affix an EPA-compliant hazardous waste label detailing the exact chemical constituents (do not use abbreviations) and the date of initial accumulation. Ensure the container remains closed at all times unless actively adding waste[7].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Standard 29 CFR 1910.1450." U.S. Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Respirator Types and Use." Centers for Disease Control and Prevention. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators." U.S. Environmental Protection Agency. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.